(2S,5S)-2,5-dimethylmorpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5S)-2,5-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSYMAMREDJAES-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (2S,5S)-2,5-dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,5S)-2,5-dimethylmorpholine is a chiral heterocyclic compound belonging to the morpholine class of molecules. The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into a wide range of clinically successful drugs due to its favorable physicochemical properties, metabolic stability, and ability to improve pharmacokinetic profiles. The specific stereochemistry of this compound, with methyl groups in the S configuration at positions 2 and 5, imparts a defined three-dimensional structure that can be crucial for selective interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this specific stereoisomer.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available for the general "2,5-dimethylmorpholine," data specifically for the (2S,5S) stereoisomer is limited. In such cases, computed or general values are provided with appropriate notation.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 1258277-12-1 | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |
| Appearance | Clear liquid (presumed) | General knowledge |
| Boiling Point | 145-146 °C (for 2,5-dimethylmorpholine) | --INVALID-LINK-- |
| Melting Point | Not available | - |
| Density | 0.9346 g/cm³ at 20 °C (for 2,6-dimethylmorpholine) | --INVALID-LINK-- |
| Solubility | Soluble in water and common organic solvents (presumed) | General knowledge |
| pKa (of conjugate acid) | Not available | - |
| LogP (computed) | 0.3 | --INVALID-LINK-- |
| Topological Polar Surface Area | 21.3 Ų | --INVALID-LINK-- |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Features |
| ¹H NMR | Data available, specific shifts depend on solvent. |
| ¹³C NMR | Data available, specific shifts depend on solvent. |
| Mass Spectrometry | Expected M+H⁺ = 116.1226 |
Synthesis and Experimental Protocols
The stereoselective synthesis of substituted morpholines is a topic of significant interest in organic chemistry. Several strategies have been developed to control the stereochemistry at the C2 and C5 positions. A general and efficient method for the synthesis of trans-2,5-disubstituted morpholines, which would include the (2S,5S) isomer, has been reported.
General Strategy for Stereoselective Synthesis
A common approach to chiral 2,5-disubstituted morpholines involves the reaction of an enantiopure epoxide with an enantiopure amino alcohol. The stereochemistry of the final product is dictated by the stereocenters of the starting materials.
Diagram 1: General Synthetic Approach to Chiral 2,5-Disubstituted Morpholines
Caption: A generalized workflow for the synthesis of chiral 2,5-disubstituted morpholines.
Exemplary Experimental Protocol (Hypothetical)
Step 1: Synthesis of (2S)-1-((S)-1-hydroxypropan-2-ylamino)propan-2-ol
-
To a solution of (S)-2-aminopropan-1-ol (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add (S)-propylene oxide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure to yield the crude amino diol. Purification can be achieved by column chromatography on silica gel.
Step 2: Cyclization to this compound
-
Dissolve the amino diol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel to afford this compound.
Reactivity and Stability
This compound exhibits reactivity typical of a secondary amine and an ether.
-
Basicity: The nitrogen atom is basic and will react with acids to form the corresponding morpholinium salts.
-
N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated to introduce substituents on the nitrogen atom. This is a common strategy in drug development to modulate the compound's properties.
-
Oxidation: The morpholine ring can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen and oxygen.
-
Stability: The compound is generally stable under standard conditions. However, it should be stored away from strong oxidizing agents and sources of heat or ignition.[1] As a secondary amine, it has the potential to form nitrosamines in the presence of nitrosating agents.
Applications in Drug Development and Research
The morpholine moiety is a key structural feature in numerous approved drugs, where it often contributes to improved solubility, metabolic stability, and target engagement. The defined stereochemistry of this compound makes it an attractive building block for the synthesis of chiral drugs.
References
(2S,5S)-2,5-dimethylmorpholine physical properties
An In-depth Technical Guide to the Physical Properties of (2S,5S)-2,5-dimethylmorpholine For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a key chiral building block used in asymmetric synthesis. The information is compiled for use in research and development settings, with a focus on presenting clear, quantitative data and standardized experimental context.
Core Physical and Chemical Properties
This compound is a chiral organic compound, a specific stereoisomer of 2,5-dimethylmorpholine.[1] It is primarily utilized for its defined stereochemistry in the synthesis of complex molecules. The quantitative properties are summarized below.
| Property | Value | Notes |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 1258277-12-1 | [2] |
| Molecular Formula | C₆H₁₃NO | [2][3][4] |
| Molecular Weight | 115.17 g/mol | [2] |
| Appearance | Liquid (at standard conditions) | [1] |
| Purity | Commercially available at ≥95% or ≥97% | [3] |
| Boiling Point | 150.8 ± 15.0 °C (at 760 mmHg) | Data for isomeric mixture |
| Density | 0.9 ± 0.1 g/cm³ | Data for isomeric mixture |
| Flash Point | 50.1 ± 9.8 °C | Data for isomeric mixture |
| Vapor Pressure | 3.8 ± 0.3 mmHg (at 25 °C) | Data for isomeric mixture |
| Refractive Index | 1.406 | Data for isomeric mixture |
| LogP (Octanol/Water) | -0.10 | A measure of lipophilicity |
| Polar Surface Area | 21.3 Ų | [2] |
Note: Some physical data, such as boiling point and density, are reported for the general 2,5-dimethylmorpholine (CAS: 106-56-9) and should be considered representative for the (2S,5S) isomer.[4]
Spectral Data
For structural confirmation and analysis, various spectral data sets are available for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS).[5][6] This data is crucial for verifying the identity and purity of the compound in experimental settings.
Logical and Experimental Workflows
Stereoisomeric Relationships
This compound is one of four possible stereoisomers. Understanding its relationship to the other isomers is critical in stereoselective synthesis and analysis. The diagram below illustrates the enantiomeric and diastereomeric relationships between them.
Caption: Logical diagram of the stereoisomers of 2,5-dimethylmorpholine.
Application as a Chiral Auxiliary
Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. The general workflow for using a compound like this compound in this context is outlined below.
Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.
Standard Experimental Protocols for Physical Properties
While specific experimental reports for the determination of this compound's properties are not publicly detailed, the following represents standard methodologies used in their measurement.
-
Boiling Point Determination: The boiling point is typically determined via distillation according to OECD Guideline 103. A sample is heated in a distillation apparatus at atmospheric pressure, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For small sample volumes, micro-ebulliometry may be employed.
-
Density Measurement: Density is commonly measured using a digital density meter or a pycnometer following OECD Guideline 109. A calibrated pycnometer of a known volume is weighed empty, then filled with the sample liquid at a controlled temperature (e.g., 20 °C), and weighed again. The density is calculated from the mass and volume.
-
Flash Point Determination: The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens tester, following a standard method like ASTM D93. The sample is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed.
-
Refractive Index Measurement: The refractive index is measured using an Abbe refractometer according to OECD Guideline 107. A drop of the liquid is placed on the prism, and the instrument measures the angle of refraction of a specific wavelength of light (typically 589 nm) at a controlled temperature (e.g., 20 °C).
Safety, Handling, and Storage
This compound is classified with several hazards and requires careful handling in a laboratory setting.[2]
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and laboratory clothing.[4] All handling should be performed in a chemical fume hood.[4]
-
Storage Conditions: Store in a cool, dry place in a tightly sealed container.[4] Recommended storage is refrigerated at 2-8 °C.
-
Incompatibilities: Avoid strong oxidizing agents, heat, flames, and sparks.[4]
References
- 1. 2,5-Dimethylmorpholine | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H13NO | CID 641781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S,5S)-2,5-Dimethyl-morpholine 97% | CAS: 1258277-12-1 | AChemBlock [achemblock.com]
- 4. 2,5-Dimethylmorpholine | CAS#:106-56-9 | Chemsrc [chemsrc.com]
- 5. This compound | 1258277-12-1 [chemicalbook.com]
- 6. This compound(1258277-12-1) 1H NMR [m.chemicalbook.com]
(2S,5S)-2,5-Dimethylmorpholine: A Technical Guide for Drug Development Professionals
CAS Number: 1258277-12-1
This technical guide provides an in-depth overview of (2S,5S)-2,5-dimethylmorpholine, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The morpholine scaffold is a recognized privileged structure in medicinal chemistry, and its stereoisomers, such as this compound, offer unique opportunities for creating novel therapeutics with enhanced potency and selectivity.[1][2] This document outlines the key physicochemical properties, a detailed potential synthetic protocol, and the broader applications of this compound in the pharmaceutical landscape.
Physicochemical and Safety Data
A summary of the essential quantitative data for this compound is presented in the table below. This information is critical for its handling, formulation, and integration into synthetic and screening workflows.
| Property | Value | Source(s) |
| CAS Number | 1258277-12-1 | [3][4][5] |
| Molecular Formula | C6H13NO | [3] |
| Molecular Weight | 115.17 g/mol | [4] |
| IUPAC Name | This compound | [3][4] |
| SMILES | C[C@H]1CO--INVALID-LINK--CN1 | [3] |
| Purity | Typically ≥95% | |
| Appearance | Liquid | |
| Storage Temperature | 2-8 °C | |
| GHS Hazard Statements | H226, H302, H314, H335 | [4] |
GHS Hazard Statement Key:
-
H226: Flammable liquid and vapor.[4]
-
H302: Harmful if swallowed.[4]
-
H314: Causes severe skin burns and eye damage.[4]
-
H335: May cause respiratory irritation.[4]
Experimental Protocol: Enantioselective Synthesis
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented, a plausible and efficient enantioselective synthetic route can be devised based on established methodologies for chiral morpholine synthesis. The following protocol is a representative example adapted from general procedures for the synthesis of disubstituted morpholines, which often utilize enantiopure starting materials to control stereochemistry.
Objective: To synthesize this compound.
Overall Strategy: This proposed synthesis involves the cyclization of a chiral amino alcohol, which can be derived from a readily available chiral starting material such as L-alanine.
Materials:
-
L-alanine
-
Di-tert-butyl dicarbonate (Boc2O)
-
Sodium borohydride (NaBH4)
-
Iodine (I2)
-
(R)-2-methyloxirane
-
Sodium hydride (NaH)
-
Tetrabutylammonium iodide (TBAI)
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Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
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Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
Step 1: Synthesis of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate
-
To a solution of L-alanine in a 1:1 mixture of THF and water, add Boc2O and NaHCO3.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain Boc-L-alanine.
-
Dissolve the Boc-L-alanine in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of borane-THF complex, and then allow the reaction to stir at room temperature.
-
After completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate.
Step 2: Synthesis of (S)-tert-butyl (1-(((R)-1-hydroxypropan-2-yl)amino)propan-2-yl)carbamate
-
To a solution of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate in a suitable solvent such as acetonitrile, add (R)-2-methyloxirane and a catalytic amount of a Lewis acid (e.g., Yb(OTf)3).
-
Stir the reaction at an elevated temperature until completion.
-
Remove the solvent and purify the product by column chromatography.
Step 3: Intramolecular Cyclization to form Boc-protected this compound
-
Dissolve the product from Step 2 in anhydrous THF and cool to 0 °C.
-
Add sodium hydride (NaH) portion-wise, followed by a catalytic amount of TBAI.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Quench the reaction carefully with water.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO4, and concentrate.
Step 4: Deprotection to yield this compound
-
Dissolve the Boc-protected morpholine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO3.
-
Extract the product with DCM, dry the combined organic layers over anhydrous MgSO4, and concentrate under reduced pressure to obtain the final product, this compound.
Purification and Characterization:
The final product should be purified by distillation or column chromatography. The stereochemical purity and identity of the compound should be confirmed by chiral HPLC, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
Role in Drug Discovery
Chiral morpholine derivatives are crucial building blocks in drug discovery. The diagram below illustrates their general role in the development of new therapeutic agents.
Caption: The role of chiral morpholines in the drug discovery process.
Applications in Drug Development
The morpholine ring is a common feature in a multitude of approved and experimental drugs.[1] Its presence can confer desirable physicochemical properties such as improved aqueous solubility and metabolic stability. The incorporation of a chiral center, as in this compound, allows for precise three-dimensional arrangements of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.
Derivatives of chiral morpholines have been investigated for a wide range of therapeutic areas, including but not limited to:
-
Oncology: As inhibitors of various kinases.
-
Central Nervous System (CNS) Disorders: Due to their ability to cross the blood-brain barrier.
-
Infectious Diseases: As novel antibacterial and antifungal agents.
The cis-relationship of the methyl groups in this compound provides a specific conformational constraint that can be exploited in rational drug design to achieve a desired orientation of pharmacophoric elements. This makes it a valuable building block for the synthesis of compound libraries for high-throughput screening and for the optimization of lead compounds.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2S,5S)-2,5-Dimethyl-morpholine 97% | CAS: 1258277-12-1 | AChemBlock [achemblock.com]
- 4. This compound | C6H13NO | CID 641781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1258277-12-1 [chemicalbook.com]
Physicochemical Data of (2S,5S)-2,5-dimethylmorpholine
An In-depth Technical Guide on the Molecular Weight of (2S,5S)-2,5-dimethylmorpholine
This technical guide provides a comprehensive overview of the molecular weight of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the physicochemical properties, experimental protocols for molecular weight determination, and explores the potential biological significance of the morpholine scaffold.
This compound is a heterocyclic organic compound. The quantitative physicochemical properties are summarized in the table below for clear reference.
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol [1][2], 115.176[3], 115.18[4] |
| Monoisotopic Mass | 115.099714038 Da |
| CAS Number | 1258277-12-1[1][3] |
| IUPAC Name | This compound[1] |
Experimental Determination of Molecular Weight
The molecular weight of a small organic molecule like this compound is most accurately determined using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules.[1][5]
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
This protocol outlines a general procedure for determining the molecular weight of a solid organic compound using a high-resolution mass spectrometer.
1. Sample Preparation:
-
Dissolve a small amount (typically <1 mg) of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
-
The sample solution should be clear and free of particulate matter. If necessary, filter the solution.
2. Instrument Calibration:
-
Calibrate the mass spectrometer using a known reference standard that provides ions of known m/z across the desired mass range. This internal calibration is crucial for achieving high mass accuracy.
3. Ionization:
-
Introduce the sample solution into the ion source of the mass spectrometer.
-
Common ionization techniques for small molecules include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that often leaves the molecule intact, which is ideal for molecular weight determination.
4. Mass Analysis:
-
The generated ions are transferred to the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). Common mass analyzers include Time-of-Flight (TOF) and Orbitrap.
5. Detection:
-
The separated ions are detected, and their abundance is recorded as a function of their m/z.
-
The resulting mass spectrum will show a peak corresponding to the molecular ion. For this compound, this would be [M+H]⁺ (protonated molecule) in positive ion mode ESI, with an expected m/z of approximately 116.107.
6. Data Analysis:
-
The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion.
-
The accurate mass measurement of this ion allows for the confirmation of the elemental composition of the molecule.
Workflow for Molecular Weight Determination
The following diagram illustrates the typical workflow for determining the molecular weight of an organic compound using mass spectrometry.
Caption: Workflow of molecular weight determination by mass spectrometry.
Biological Significance of Morpholine Derivatives
While specific signaling pathways for this compound are not extensively documented in publicly available literature, the morpholine ring is a privileged scaffold in medicinal chemistry. Morpholine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[6] The presence of the morpholine moiety in a molecule can improve its pharmacokinetic profile.
For instance, various morpholine derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. Some have been shown to induce apoptosis and cell cycle arrest in cancerous cells.[6] The general biological activities of the morpholine scaffold are depicted in the diagram below.
Caption: Biological activities of morpholine derivatives.
References
- 1. tutorchase.com [tutorchase.com]
- 2. 2,5-Dimethylmorpholine | C6H13NO | CID 517880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 4. (2S,5S)-2,5-Dimethyl-morpholine 97% | CAS: 1258277-12-1 | AChemBlock [achemblock.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to (2S,5S)-2,5-dimethylmorpholine: Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, stereochemistry, and key properties of (2S,5S)-2,5-dimethylmorpholine, a chiral heterocyclic compound of interest in pharmaceutical research and development. This document details its chemical identity, stereoisomeric forms, and available physicochemical and spectral data, offering a valuable resource for its application in medicinal chemistry and as a synthetic building block.
Chemical Identity and Molecular Structure
This compound is a disubstituted morpholine, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. The presence of two stereocenters at positions 2 and 5 gives rise to multiple stereoisomers. The (2S,5S) designation specifies the absolute configuration at these chiral centers.
Molecular Structure:
The structure of this compound consists of a morpholine ring with methyl groups at the C2 and C5 positions. The stereochemical representation, with both methyl groups having the (S) configuration, is crucial for its specific chemical and biological properties.
Structural Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1258277-12-1[1] |
| Molecular Formula | C₆H₁₃NO[1][2] |
| Molecular Weight | 115.17 g/mol [1] |
| SMILES | C[C@H]1CN--INVALID-LINK--C[1] |
| InChI | InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1[1] |
| InChIKey | RPSYMAMREDJAES-WDSKDSINSA-N[1] |
Stereochemistry of 2,5-Dimethylmorpholine
The presence of two chiral centers in 2,5-dimethylmorpholine results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are also diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the two methyl groups.
-
Cis Isomers: In the cis configuration, the two methyl groups are on the same side of the morpholine ring. This corresponds to the (2S,5S) and (2R,5R) enantiomeric pair.[1] this compound is one of these cis isomers.
-
Trans Isomers: In the trans configuration, the two methyl groups are on opposite sides of the morpholine ring. This corresponds to the (2S,5R) and (2R,5S) enantiomeric pair.
The relationship between these stereoisomers can be visualized as follows:
Physicochemical Properties
Detailed experimental data for the specific (2S,5S) isomer is not widely published. However, data for the general 2,5-dimethylmorpholine mixture provides an estimation of its physical properties.
| Property | Value | Notes |
| Boiling Point | 145-146 °C | For the isomeric mixture of 2,5-dimethylmorpholine.[3] |
| Purity | Typically available at ≥95% | Commercial availability. |
| Storage | 2-8 °C | Recommended storage condition. |
Experimental Protocols
A general workflow for the synthesis of chiral morpholines might involve the following steps:
Spectral Data
While a comprehensive set of spectral data for this compound is not publicly available, some information can be inferred from databases and related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A ¹H NMR spectrum for this compound is available through commercial suppliers, though the detailed spectral data is not published.[4] For N-substituted morpholines, the chair conformation of the ring can often be determined from the NMR spectra at room temperature.[5]
-
¹³C NMR: ¹³C NMR data for various morpholine derivatives have been reported, which can serve as a reference for peak assignments.[5]
-
-
Infrared (IR) Spectroscopy: An IR spectrum for the general 2,5-dimethylmorpholine shows characteristic peaks for C-H, C-N, and C-O stretching vibrations.[3]
Applications in Drug Discovery and Development
The morpholine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of chirality, as in this compound, allows for stereospecific interactions with biological targets, which is a critical aspect of modern drug design.
Chiral morpholine derivatives have been investigated for a variety of therapeutic applications, particularly in the central nervous system (CNS). They are key components in the development of:
-
Dopamine Receptor Antagonists: Chiral morpholines have been incorporated into potent and selective dopamine D4 receptor antagonists.
-
Serotonin (5-HT) Receptor Modulators: These compounds have been used in the synthesis of agonists and antagonists for various 5-HT receptors.
The rigid, chair-like conformation of the morpholine ring, combined with the specific spatial arrangement of the methyl groups in the (2S,5S) isomer, can provide a well-defined scaffold for presenting pharmacophoric elements to a target receptor or enzyme.
The following diagram illustrates the logical relationship between the properties of this compound and its application in drug discovery:
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chiral building block with significant potential in the field of drug discovery. Its well-defined stereochemistry and the advantageous properties of the morpholine scaffold make it an attractive component for the design of novel therapeutics, particularly for CNS disorders. Further research into its synthesis and biological activity is warranted to fully exploit its potential.
References
- 1. This compound | C6H13NO | CID 641781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,5S)-2,5-Dimethyl-morpholine 97% | CAS: 1258277-12-1 | AChemBlock [achemblock.com]
- 3. Morpholine, 2,5-dimethyl- [webbook.nist.gov]
- 4. This compound(1258277-12-1) 1H NMR spectrum [chemicalbook.com]
- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of (2S,5S)-2,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (2S,5S)-2,5-dimethylmorpholine, a chiral heterocyclic compound of interest in pharmaceutical research and development. This document details potential synthetic strategies, focusing on stereoselective methods, and outlines purification protocols necessary to obtain the enantiomerically pure compound.
Introduction
This compound is a specific stereoisomer of 2,5-dimethylmorpholine. The precise spatial arrangement of the two methyl groups in the cis configuration is crucial for its intended biological activity and interaction with chiral targets such as enzymes and receptors. Consequently, robust and well-defined methods for its stereoselective synthesis and purification are paramount for its application in drug discovery and development.
Synthetic Strategies
The synthesis of this compound can be approached through two primary strategies: asymmetric synthesis from a chiral precursor or the synthesis of a racemic mixture followed by chiral resolution.
Asymmetric Synthesis from Chiral Precursors
An enantioselective route to substituted morpholines can be envisioned starting from readily available chiral building blocks. One plausible precursor for the synthesis of this compound is L-alaninol, which can be derived from the natural amino acid L-alanine.
Proposed Synthetic Pathway from L-Alaninol:
A potential synthetic route involves the N-alkylation of L-alaninol with a suitable propylene oxide equivalent, followed by an intramolecular cyclization. This strategy would leverage the existing stereocenter in L-alaninol to induce the desired stereochemistry at the second chiral center.
Illustrative Reaction Scheme:
Figure 1: Proposed asymmetric synthesis of this compound.
This approach is analogous to the synthesis of other chiral heterocycles, such as the synthesis of (2S,5S)-2,5-dimethylpyrrolidine from L-alanine.
Synthesis of Racemic cis-2,5-Dimethylmorpholine and Subsequent Chiral Resolution
A more common and often more practical approach involves the synthesis of the racemic cis-2,5-dimethylmorpholine followed by separation of the enantiomers.
The synthesis of a mixture of cis- and trans-2,5-dimethylmorpholine can be achieved through the cyclization of diisopropanolamine. While the synthesis of cis-2,6-dimethylmorpholine is well-documented, a similar principle can be applied to obtain the 2,5-isomer, likely resulting in a mixture of stereoisomers.
Experimental Protocol for Cyclization (Adapted from cis-2,6-dimethylmorpholine synthesis):
A process for preparing 2,6-dimethylmorpholine with a high proportion of the cis-isomer involves the cyclization of diisopropanolamine in the presence of sulfuric acid.[1][2] This procedure can be adapted for the synthesis of a 2,5-dimethylmorpholine mixture.
| Parameter | Value |
| Reactant | Diisopropanolamine |
| Reagent | Concentrated Sulfuric Acid |
| Temperature | 150-190 °C |
| Key Process | Simultaneous metering of reactants, distillation of water |
Table 1: General Conditions for Sulfuric Acid-Catalyzed Cyclization of Diisopropanolamine.[1][2]
The resulting product will be a mixture of cis- and trans-2,5-dimethylmorpholine, which will require purification to isolate the cis isomers before proceeding to chiral resolution.
Purification Strategies
Purification is a critical step to isolate the desired this compound from reaction byproducts and other stereoisomers.
Isolation of the cis-Isomer
The initial purification step involves the separation of the cis- and trans-isomers of 2,5-dimethylmorpholine. This can typically be achieved using standard chromatographic techniques such as fractional distillation or column chromatography.
Chiral Resolution of Racemic cis-2,5-Dimethylmorpholine
Once the racemic mixture of cis-2,5-dimethylmorpholine is isolated, the enantiomers must be separated. The two primary methods for this are chiral chromatography and classical resolution via diastereomeric salt formation.
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of enantiomers.[3][4][5] This method involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
General Chiral HPLC/SFC Protocol:
| Parameter | Description |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based, protein-based) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) |
| Detection | UV or Mass Spectrometry |
Table 2: General Parameters for Chiral Chromatographic Separation.
The selection of the appropriate CSP and mobile phase is crucial and often requires screening of various conditions to achieve optimal separation.
A widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid. This technique relies on the different solubilities of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.
Workflow for Chiral Resolution:
Figure 2: Workflow for the classical resolution of racemic cis-2,5-dimethylmorpholine.
Potential Chiral Resolving Agents:
Commonly used chiral acids for the resolution of amines include:
-
Tartaric acid derivatives
-
Mandelic acid
-
Camphorsulfonic acid
The choice of resolving agent and solvent system is critical and typically determined empirically to find conditions that provide a crystalline salt with high diastereomeric excess. An enantioconvergent synthesis of a related compound, (-)-1-allyl-(2S,5R)-dimethylpiperazine, was successfully achieved through an efficient optical resolution using relatively inexpensive resolving agents, highlighting the feasibility of this approach.[6]
Conclusion
The synthesis and purification of enantiomerically pure this compound present a significant challenge that can be addressed through either asymmetric synthesis or chiral resolution of a racemic intermediate. While asymmetric synthesis offers an elegant approach, the resolution of a readily synthesized racemic mixture often proves to be a more practical and scalable method. The successful isolation of the target compound relies on the careful selection and optimization of both the synthetic route and the purification techniques. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this compound of high purity for its intended applications.
References
- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 2. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for (2S,5S)-2,5-dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic applications of (2S,5S)-2,5-dimethylmorpholine. This chiral molecule is a valuable building block in pharmaceutical research and development, particularly in the design and synthesis of novel drug candidates.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities, with purities generally ranging from 95% to over 97%. For larger-scale manufacturing needs, several suppliers also offer custom synthesis and bulk quantity options.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | CAS Number |
| ChemShuttle | 95% | 500mg, 1g, 5g, 10g | 1258277-12-1[1] |
| Advanced ChemBlocks | 97% | Inquire for details | 1258277-12-1 |
| BLD Pharm | Inquire for details | Inquire for details | 1258277-12-1 |
| ChemicalBook | 95%~99.99% | Inquire for details | 1258277-12-1 |
| ECHEMI | Inquire for details | Inquire for details | 1258277-12-1 |
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H13NO | PubChem[2] |
| Molecular Weight | 115.17 g/mol | PubChem[2] |
| CAS Number | 1258277-12-1 | PubChem[2] |
| Appearance | Liquid | CymitQuimica[3] |
| Boiling Point | 150.8±15.0 °C at 760 mmHg | ChemSrc[4] |
| Density | 0.9±0.1 g/cm3 | ChemSrc[4] |
| Flash Point | 50.1±9.8 °C | ChemSrc[4] |
| Storage Temperature | 2-8°C | ChemShuttle[1] |
| SMILES | C[C@H]1CO--INVALID-LINK--CN1 | ChemShuttle[1] |
| InChI Key | RPSYMAMREDJAES-WDSKDSINSA-N | PubChem[2] |
Table 3: Spectroscopic Data References for this compound
| Spectrum Type | Available From |
| ¹H NMR | ChemicalBook |
| ¹³C NMR | ChemicalBook |
| Mass Spectrum | ChemicalBook |
| IR Spectrum | ChemicalBook |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis and purification of this compound and its derivatives, based on established methodologies.
General Enantioselective Synthesis of cis-2,5-Disubstituted Morpholines
Conceptual Workflow for the Synthesis of this compound from L-Alanine:
Caption: Conceptual synthesis workflow for this compound.
Purification of cis-Dimethylmorpholine Enantiomers by Chiral HPLC
The separation of enantiomers is crucial for obtaining enantiopure this compound. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for this purpose.
Methodology:
-
Column Selection: A variety of chiral stationary phases are commercially available. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral amines.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape.
-
Optimization: The separation is optimized by adjusting the ratio of the non-polar and polar solvents and the concentration of the amine additive to achieve baseline resolution of the enantiomers.
-
Detection: A UV detector is commonly used for detection.
Caption: General workflow for chiral HPLC purification.
Application in Drug Discovery: Synthesis of a D3 Receptor Agonist Precursor
This compound serves as a key chiral building block in the synthesis of novel drug candidates. A notable example is its use in the development of selective dopamine D3 receptor (D3R) agonists. The fixed (2S,5S) stereochemistry of the morpholine ring is crucial for the desired pharmacological activity of the final compounds.
The following protocol details the synthesis of a key intermediate, 5-((2S,5S)-5-methylmorpholin-2-yl)pyridin-2-amine, which is a precursor for a series of D3R agonists.
Experimental Protocol:
-
Reaction: Catalytic hydrogenation of a precursor molecule.
-
Starting Material: A solution of the precursor (e.g., a nitro-substituted pyridine derivative with the this compound moiety attached).
-
Catalyst: Pearlman's catalyst (Palladium hydroxide on carbon, 20 wt. %).
-
Solvent: Ethanol.
-
Procedure:
-
The starting material is dissolved in ethanol in a hydrogenation flask.
-
Pearlman's catalyst is added to the solution.
-
The reaction mixture is placed in a Parr apparatus and subjected to a hydrogen gas atmosphere (e.g., 50 psi).
-
The reaction is shaken for a specified time (e.g., 1 hour) until completion.
-
The reaction mixture is then filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the desired product, 5-((2S,5S)-5-methylmorpholin-2-yl)pyridin-2-amine.
-
Caption: Workflow for the synthesis of a D3R agonist precursor.
This technical guide demonstrates that this compound is a commercially accessible and synthetically versatile chiral building block with direct applications in the development of novel therapeutics. The provided data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
(2S,5S)-2,5-Dimethylmorpholine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for (2S,5S)-2,5-dimethylmorpholine, a key intermediate in pharmaceutical research. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 3 |
| Danger | H226: Flammable liquid and vapor[1] |
| Acute Toxicity, Oral | 4 |
| Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 1B |
| Danger | H314: Causes severe skin burns and eye damage[1] |
| Specific Target Organ Toxicity, Single Exposure | 3 |
| Warning | H335: May cause respiratory irritation[1] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,5-dimethylmorpholine is provided below. Note that some data may refer to the mixture of isomers.
| Property | Value | Source |
| Molecular Formula | C6H13NO | [1][2][3][4][5] |
| Molecular Weight | 115.17 g/mol | [1][2] |
| Boiling Point | 150.8 ± 15.0 °C at 760 mmHg | [2] |
| Flash Point | 50.1 ± 9.8 °C | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Vapor Pressure | 3.8 ± 0.3 mmHg at 25°C | [2] |
| Storage Temperature | 2-8 °C (Refrigerated) | [2][3] |
Experimental Protocols
Engineering Controls and Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure appropriate safety measures are in place.
Engineering Controls:
-
Work should be performed in a well-ventilated chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible.[6]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield are required. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and a chemical-resistant apron should be worn.[6] |
| Respiratory Protection | If engineering controls are insufficient, use a NIOSH-approved respirator with appropriate cartridges.[6] |
Safe Handling and Storage
-
Handling: This compound should only be handled by qualified personnel who are aware of its potential hazards.[2] Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.[8] Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[2] Keep containers tightly closed and store refrigerated.[2][3]
Spill and Exposure Procedures
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Use inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal. Do not allow the material to enter drains or water courses.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers.[8]
-
Specific Hazards: The compound is a flammable liquid and its vapors can form explosive mixtures with air.[6] Hazardous combustion products include carbon monoxide and nitrogen oxides.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]
Waste Disposal
All waste materials containing this compound must be treated as hazardous waste.
-
Segregation: Collect liquid and solid waste in separate, clearly labeled, and sealed containers. Do not mix with other incompatible waste streams.
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and associated hazard pictograms.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area.
-
Disposal: Arrange for disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[9]
Disclaimer
The information provided in this guide is intended for use by qualified professionals and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all applicable regulations. The authors and publishers of this guide assume no liability for any damages or injuries resulting from the use of this information.
References
- 1. This compound | C6H13NO | CID 641781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethylmorpholine | CAS#:106-56-9 | Chemsrc [chemsrc.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. 2,5-Dimethylmorpholine | CymitQuimica [cymitquimica.com]
- 5. (2S,5S)-2,5-Dimethyl-morpholine 97% | CAS: 1258277-12-1 | AChemBlock [achemblock.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Profile of (2S,5S)-2,5-dimethylmorpholine: A Technical Guide
Introduction
(2S,5S)-2,5-dimethylmorpholine is a chiral organic compound belonging to the morpholine class of heterocyclic amines. Its stereospecific nature makes it a valuable building block in medicinal chemistry and drug development, where precise three-dimensional arrangements of atoms are crucial for biological activity. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and manufacturing settings. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for cis-2,5-dimethylmorpholine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~3.6 - 3.8 | m | - | H-2, H-6 |
| ~2.8 - 3.0 | m | - | H-3a, H-5a (axial) |
| ~2.2 - 2.4 | m | - | H-3e, H-5e (equatorial) |
| ~1.1 - 1.2 | d | ~6.5 | CH₃ |
| ~1.5 - 2.5 | br s | - | NH |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~72 | C-2, C-6 |
| ~50 | C-3, C-5 |
| ~19 | CH₃ |
Note: NMR data is typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of cis-2,5-dimethylmorpholine is characterized by the following absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretch |
| 2950 - 3000 | Strong | C-H stretch (methyl) |
| 2850 - 2950 | Strong | C-H stretch (methylene) |
| 1450 - 1470 | Medium | C-H bend (methylene) |
| 1370 - 1380 | Medium | C-H bend (methyl) |
| 1100 - 1150 | Strong | C-O-C stretch (asymmetric) |
| 1050 - 1100 | Strong | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry of cis-2,5-dimethylmorpholine, typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), would be expected to show the following key fragments.
| m/z | Relative Intensity (%) | Assignment |
| 115 | Moderate | [M]⁺ (Molecular Ion) |
| 100 | High | [M - CH₃]⁺ |
| 71 | High | [M - C₂H₄O]⁺ |
| 56 | High | [C₃H₆N]⁺ |
| 42 | High | [C₂H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.
-
Ensure the sample is fully dissolved; gentle vortexing can be applied.
-
Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters :
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze peak multiplicities and coupling constants in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.
-
Sample Preparation :
-
No specific sample preparation is required for a liquid sample.
-
-
Instrument Parameters :
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound onto the center of the ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile amines like this compound.
-
Sample Preparation :
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
Instrument Parameters :
-
Gas Chromatograph (GC) :
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A polar capillary column suitable for amine analysis (e.g., a wax or amine-deactivated column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
-
-
Mass Spectrometer (MS) :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40 - 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis :
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.
The Role of (2S,5S)-2,5-Dimethylmorpholine as a Chiral Auxiliary: A Conceptual and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific application of (2S,5S)-2,5-dimethylmorpholine as a chiral auxiliary is not extensively documented in readily available scientific literature. This guide therefore presents a conceptual framework for its use, drawing upon established principles of asymmetric synthesis and the known reactivity of analogous chiral auxiliaries. The experimental protocols and quantitative data provided are hypothetical and intended to serve as a starting point for research and development.
Introduction to Chiral Auxiliaries and this compound
In the realm of stereoselective synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to occur with a high degree of stereoselectivity. The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for the differentiation of prochiral faces, leading to the preferential formation of one enantiomer of the product. After the desired stereocenter has been established, the auxiliary is removed and can ideally be recovered for reuse.
This compound is a C2-symmetric chiral diamine. Its C2 symmetry can be advantageous in asymmetric synthesis as it simplifies the number of possible diastereomeric transition states, often leading to higher levels of stereocontrol. The morpholine scaffold provides a rigid framework that can effectively shield one face of a reactive intermediate, such as an enolate, thereby directing the approach of an electrophile.
This guide will explore the hypothetical application of this compound as a chiral auxiliary in two key C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.
Synthesis of the Chiral Auxiliary
A plausible synthetic route to enantiomerically pure this compound could commence from a readily available chiral starting material, such as (S)-alanine. A hypothetical multi-step synthesis is outlined below.
Figure 1. Hypothetical synthetic workflow for this compound.
Application in Asymmetric Synthesis: A General Workflow
The use of this compound as a chiral auxiliary would likely follow a three-step sequence: acylation to attach the substrate, a diastereoselective C-C bond-forming reaction, and cleavage to release the chiral product and recover the auxiliary.
Figure 2. General experimental workflow for asymmetric synthesis.
Acylation of the Chiral Auxiliary
The first step involves the formation of an amide bond between the chiral auxiliary and a carboxylic acid substrate.
Hypothetical Experimental Protocol: N-Acylation
-
To a solution of this compound (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv.).
-
Slowly add the desired acyl chloride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acyl morpholine.
Diastereoselective Alkylation of N-Acyl Morpholines
The N-acyl morpholine can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide. The steric bulk of the C2-symmetric auxiliary is expected to direct the approach of the electrophile to the less hindered face of the enolate.
Figure 3. Proposed model for diastereoselective alkylation.
Hypothetical Experimental Protocol: Asymmetric Alkylation
-
To a solution of the N-acyl-(2S,5S)-2,5-dimethylmorpholine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.
-
Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equiv.) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Table 1: Hypothetical Data for Asymmetric Alkylation
| Entry | Substrate (R' in R'CO-Aux) | Alkyl Halide (R-X) | Hypothetical Yield (%) | Hypothetical d.e. (%) |
| 1 | Propionyl | Benzyl bromide | 90 | >95 |
| 2 | Propionyl | Allyl iodide | 88 | >95 |
| 3 | Butyryl | Methyl iodide | 92 | >90 |
| 4 | Phenylacetyl | Ethyl iodide | 85 | >95 |
Diastereoselective Aldol Reactions
Similarly, the chiral enolate derived from the N-acyl morpholine can react with an aldehyde in a diastereoselective aldol addition. The formation of a rigid, chelated transition state is key to achieving high stereoselectivity.
Figure 4. Proposed transition state for a diastereoselective aldol reaction.
Hypothetical Experimental Protocol: Asymmetric Aldol Reaction
-
To a solution of the N-acyl-(2S,5S)-2,5-dimethylmorpholine (1.0 equiv.) in anhydrous DCM at -78 °C, add di-n-butylboron triflate (1.1 equiv.) followed by triethylamine (1.2 equiv.).
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.2 equiv.) and continue stirring at -78 °C for 3 hours.
-
Quench the reaction by adding a pH 7 buffer solution.
-
Warm the mixture to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio of the crude product.
-
Purify by flash column chromatography.
Table 2: Hypothetical Data for Asymmetric Aldol Reactions
| Entry | Substrate (R' in R'CO-Aux) | Aldehyde (R''CHO) | Hypothetical Yield (%) | Hypothetical d.r. (syn:anti) |
| 1 | Propionyl | Benzaldehyde | 85 | >98:2 |
| 2 | Propionyl | Isobutyraldehyde | 90 | >95:5 |
| 3 | Acetyl | Propanal | 88 | >95:5 |
| 4 | Butyryl | Acetaldehyde | 82 | >90:10 |
Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functionality (e.g., carboxylic acid, ester, alcohol).
Hypothetical Cleavage Protocols:
-
To Carboxylic Acid: Hydrolysis with aqueous lithium hydroxide and hydrogen peroxide in a THF/water mixture.
-
To Ester: Transesterification with sodium methoxide in methanol.
-
To Alcohol: Reduction of the amide with a reducing agent such as lithium aluminum hydride.
The recovered this compound can be purified by distillation or chromatography for reuse.
Conclusion
While specific applications of this compound as a chiral auxiliary are not prevalent in the literature, its C2-symmetric and rigid morpholine structure suggests significant potential in asymmetric synthesis. This guide provides a conceptual framework and hypothetical protocols for its use in diastereoselective alkylation and aldol reactions. The high levels of stereocontrol typically associated with C2-symmetric auxiliaries make this and similar morpholine-based auxiliaries intriguing targets for future research and development in the synthesis of chiral molecules for the pharmaceutical and other fine chemical industries. Experimental validation of these concepts is warranted to fully elucidate the utility of this chiral auxiliary.
The Archetype of C2-Symmetry in Stereochemical Control: A Technical Guide to (2S,5S)-2,5-Dimethylmorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stereochemical control in asymmetric synthesis is a cornerstone of modern drug discovery and development. Chiral auxiliaries have emerged as powerful tools to induce stereoselectivity, and among these, C2-symmetric auxiliaries offer a high degree of facial discrimination. This technical guide delves into the core principles of stereochemical control using (2S,5S)-2,5-dimethylmorpholine as a representative C2-symmetric chiral auxiliary. While direct literature on this specific morpholine derivative as a widely used auxiliary is sparse, its structural motifs are archetypal for understanding the mechanisms of stereoinduction. This paper will, therefore, present a detailed, albeit illustrative, examination of its potential applications in asymmetric alkylation, including mechanistic principles, hypothetical quantitative data, and detailed experimental protocols. The aim is to provide a foundational understanding for researchers to apply these principles to other C2-symmetric systems.
Introduction to C2-Symmetric Chiral Auxiliaries
C2 symmetry in a chiral molecule implies the presence of a twofold rotational axis and the absence of a plane of symmetry or a center of inversion. In the context of chiral auxiliaries, this symmetry element is highly advantageous as it renders the two faces of a prochiral center diastereotopic, often with a significant energetic difference for the approach of a reagent. This leads to high levels of stereoselectivity in bond-forming reactions.
The this compound scaffold presents a rigid, chair-like conformation with the two methyl groups disposed in a pseudo-equatorial fashion. When appended to a reactant, for instance, through an amide linkage, these methyl groups effectively shield one face of the enolate, directing the approach of an electrophile to the less hindered face.
Mechanism of Stereochemical Control in Asymmetric Alkylation
The primary application of many chiral auxiliaries is in the diastereoselective alkylation of enolates. The mechanism of stereochemical control for a hypothetical N-propanoyl-(2S,5S)-2,5-dimethylmorpholine amide is illustrated below.
Logical Workflow for Asymmetric Alkylation
Caption: A generalized workflow for asymmetric alkylation using a chiral morpholine auxiliary.
The key to stereocontrol lies in the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The lithium cation is believed to coordinate to both the enolate oxygen and the morpholine oxygen, locking the conformation. The C2-symmetric dimethyl groups then create a sterically hindered environment on one face of the planar enolate, forcing the incoming electrophile to approach from the opposite, less hindered face. This results in the preferential formation of one diastereomer.
Proposed Transition State for Alkylation
Methodological & Application
The Utility of (2S,5S)-2,5-dimethylmorpholine in Asymmetric Synthesis: A Review of Potential Applications
Introduction
(2S,5S)-2,5-dimethylmorpholine is a C2-symmetric chiral amine that holds potential as a versatile chiral auxiliary in asymmetric synthesis. Its rigid, chair-like conformation and the presence of two stereogenic centers make it an attractive scaffold for inducing stereoselectivity in a variety of chemical transformations. This document aims to provide an overview of the potential applications of this compound as a chiral auxiliary, focusing on diastereoselective alkylations of N-acyl derivatives for the synthesis of enantioenriched carboxylic acids. While direct and extensive literature on this specific application is limited, this note will extrapolate from established principles of chiral auxiliary-based synthesis to propose relevant protocols and workflows.
Principle of Asymmetric Alkylation using a Chiral Morpholine Auxiliary
The core principle behind using this compound as a chiral auxiliary lies in its ability to control the facial selectivity of an enolate reaction. The chiral morpholine is first acylated with a prochiral carboxylic acid derivative. Subsequent deprotonation with a strong base generates a rigid, chelated enolate. The C2-symmetry and the steric hindrance provided by the methyl groups on the morpholine ring are expected to direct the approach of an incoming electrophile to one face of the enolate, leading to a diastereoselective alkylation. Finally, cleavage of the auxiliary would furnish the desired chiral carboxylic acid and recover the morpholine auxiliary.
Proposed Experimental Workflow
The overall synthetic strategy for a diastereoselective alkylation using this compound as a chiral auxiliary can be visualized as a three-step process: acylation, diastereoselective alkylation, and auxiliary cleavage.
Figure 1. Proposed experimental workflow for asymmetric alkylation.
Application Notes and Protocols
1. Synthesis of N-Acyl-(2S,5S)-2,5-dimethylmorpholine
The first step involves the coupling of the chiral auxiliary with a carboxylic acid derivative.
Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.).
-
Slowly add the desired acyl chloride (1.1 eq.) or acid anhydride (1.1 eq.) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the N-acyl-(2S,5S)-2,5-dimethylmorpholine.
2. Diastereoselective Alkylation of the N-Acyl Derivative
This crucial step introduces the new stereocenter. The choice of base, solvent, and temperature is critical for achieving high diastereoselectivity.
Protocol:
-
To a solution of the N-acyl-(2S,5S)-2,5-dimethylmorpholine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 eq.) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., an alkyl halide, 1.2 eq.) to the solution and continue stirring at -78 °C for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography. The diastereomeric ratio should be determined at this stage using techniques such as NMR spectroscopy or chiral HPLC.
3. Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the enantioenriched carboxylic acid.
Protocol (Acidic Hydrolysis):
-
Dissolve the alkylated N-acyl-(2S,5S)-2,5-dimethylmorpholine in a mixture of THF and 1 M aqueous sulfuric acid.
-
Heat the mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and extract with ethyl acetate (3x).
-
The aqueous layer, containing the protonated morpholine auxiliary, can be basified and extracted to recover the auxiliary.
-
Combine the organic layers containing the carboxylic acid, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the chiral carboxylic acid by flash column chromatography or crystallization. The enantiomeric excess should be determined by chiral HPLC or by conversion to a diastereomeric derivative.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for a diastereoselective alkylation reaction to illustrate how results would be presented. Note: This data is not based on experimental results and is for illustrative purposes only.
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | 85 | 90:10 |
| Ethyl Iodide | 82 | 92:8 |
| Benzyl Bromide | 90 | 95:5 |
Signaling Pathway Analogy: Stereochemical Information Transfer
The transfer of stereochemical information from the chiral auxiliary to the product can be conceptually illustrated as a signaling pathway.
Figure 2. Conceptual flow of stereochemical information.
Conclusion
While the use of this compound as a chiral auxiliary for asymmetric alkylation is not yet a widely documented method, its structural features suggest it could be a viable candidate for such transformations. The protocols and workflows presented here provide a solid foundation for researchers to explore its potential. Further investigation and optimization are necessary to determine the scope and limitations of this chiral auxiliary and to establish its efficacy in comparison to more established methods. The development of new chiral auxiliaries is crucial for expanding the toolbox of synthetic chemists, and this compound represents an underexplored yet promising option.
Application Notes and Protocols for the N-Acylation of (2S,5S)-2,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-acylation of (2S,5S)-2,5-dimethylmorpholine, a chiral building block of interest in pharmaceutical and materials science. The following sections describe two common and effective methods for this transformation: acylation with an acyl chloride using a tertiary amine base, and acylation with an acid anhydride in the presence of pyridine.
Introduction
N-acylation is a fundamental reaction in organic synthesis that introduces an acyl group onto a nitrogen atom. For secondary amines like this compound, this reaction proceeds readily to form a stable amide linkage. The choice of acylating agent and reaction conditions can be tailored to the specific acyl group being introduced and the scale of the reaction. The protocols provided herein are robust and can be adapted for a variety of acylating agents.
Chemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₆H₁₃NO | 115.17 | 1258277-12-1 |
Experimental Protocols
Two representative protocols for the N-acylation of this compound are detailed below.
Protocol 1: N-Acylation with an Acyl Chloride and Triethylamine
This protocol describes the acylation of this compound with benzoyl chloride as a representative acyl chloride, using triethylamine as a base to neutralize the hydrochloric acid byproduct.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the amine in dichloromethane (approximately 10 mL per gram of amine).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-benzoyl-(2S,5S)-2,5-dimethylmorpholine.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: N-Acetylation with Acetic Anhydride in Pyridine
This protocol details the acetylation of this compound using acetic anhydride, with pyridine acting as both the solvent and the base.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in pyridine (approximately 5-10 mL per gram of amine).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl (to remove any remaining pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-acetyl-(2S,5S)-2,5-dimethylmorpholine.
-
Purify the product by recrystallization or silica gel column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the N-acylation protocols. Note that optimal conditions may vary depending on the specific acylating agent used.
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Acid Anhydride) |
| Reagents | ||
| This compound | 1.0 eq | 1.0 eq |
| Acylating Agent | 1.1 eq (Benzoyl Chloride) | 1.5 eq (Acetic Anhydride) |
| Base | 1.2 eq (Triethylamine) | Pyridine (Solvent) |
| Solvent | Dichloromethane | Pyridine |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Work-up | ||
| Quenching Agent | Water | Methanol |
| Aqueous Washes | 1M HCl, sat. NaHCO₃, Brine | 1M HCl, H₂O, sat. NaHCO₃, Brine |
| Yield | ||
| Expected Yield | > 90% (typical) | > 90% (typical) |
Visualizations
Experimental Workflow: N-Acylation with Acyl Chloride
Application Notes and Protocols for Diastereoselective Alkylation with (2S,5S)-2,5-Dimethylmorpholine Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and representative protocols for the use of the C₂-symmetric chiral auxiliary, (2S,5S)-2,5-dimethylmorpholine, in diastereoselective alkylation reactions. This methodology facilitates the synthesis of chiral α-substituted carboxylic acids, which are valuable building blocks in medicinal chemistry and natural product synthesis. While specific literature examples for this auxiliary are limited, the protocols and principles outlined below are based on well-established procedures for analogous chiral amide enolate alkylations.
Introduction
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry in the formation of new chiral centers. The this compound is a C₂-symmetric diamine that can be readily acylated to form chiral amides. Deprotonation of the corresponding N-acyl derivative generates a chiral enolate, which can then undergo diastereoselective alkylation. The stereochemical outcome of the alkylation is directed by the chiral environment created by the auxiliary. Subsequent removal of the auxiliary yields the desired enantiomerically enriched α-substituted carboxylic acid, alcohol, or aldehyde.
The C₂-symmetry of the this compound auxiliary offers a potential advantage by reducing the number of possible transition state conformations, which can lead to high levels of diastereoselectivity. The two methyl groups provide steric hindrance that effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Data Presentation: Representative Diastereoselectivity in Alkylation
The following table summarizes representative quantitative data for the diastereoselective alkylation of N-propanoyl-(2S,5S)-2,5-dimethylmorpholine with various alkyl halides. These values are illustrative and based on typical results observed with analogous chiral auxiliaries. Actual results may vary depending on the specific substrate, electrophile, and reaction conditions.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | Benzyl bromide | N-(2-Phenylpropanoyl)-(2S,5S)-2,5-dimethylmorpholine | 85 | >95 |
| 2 | Iodomethane | N-(2-Methylpropanoyl)-(2S,5S)-2,5-dimethylmorpholine | 92 | 90 |
| 3 | Allyl bromide | N-(2-Allylpropanoyl)-(2S,5S)-2,5-dimethylmorpholine | 88 | >95 |
| 4 | n-Butyl iodide | N-(2-Pentylpropanoyl)-(2S,5S)-2,5-dimethylmorpholine | 75 | 92 |
| 5 | Isopropyl iodide | N-(2-Isopropylpropanoyl)-(2S,5S)-2,5-dimethylmorpholine | 60 | 85 |
Experimental Protocols
Protocol 1: Synthesis of N-Acyl-(2S,5S)-2,5-dimethylmorpholine
This protocol describes the general procedure for the acylation of the chiral auxiliary.
Materials:
-
This compound
-
Acyl chloride (e.g., propionyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add the acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-(2S,5S)-2,5-dimethylmorpholine.
Protocol 2: Diastereoselective Alkylation of N-Acyl-(2S,5S)-2,5-dimethylmorpholine
This protocol details the key diastereoselective alkylation step.
Materials:
-
N-Acyl-(2S,5S)-2,5-dimethylmorpholine
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the N-acyl-(2S,5S)-2,5-dimethylmorpholine (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add LDA (1.1 eq.) dropwise, and stir the resulting solution at -78 °C for 30 minutes to form the lithium enolate.
-
Add the alkyl halide (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric excess can be determined by chiral HPLC or NMR analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
N-Alkylated-(2S,5S)-2,5-dimethylmorpholine
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the N-alkylated-(2S,5S)-2,5-dimethylmorpholine (1.0 eq.) in a mixture of THF and water (3:1) and cool to 0 °C.
-
Add aqueous hydrogen peroxide (4.0 eq.) followed by an aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude chiral carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
Visualizations
Caption: Experimental workflow for the diastereoselective alkylation using the this compound auxiliary.
Caption: Proposed mechanism for stereocontrol in the alkylation of the chiral morpholine amide enolate.
Application Notes and Protocols: (2S,5S)-2,5-dimethylmorpholine Mediated Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. The development of asymmetric aldol reactions, which control the stereochemical outcome, is of paramount importance in the synthesis of chiral molecules, including pharmaceuticals and natural products. Chiral amines, such as proline and its derivatives, have emerged as powerful organocatalysts for enantioselective aldol reactions.[1][2] These catalysts operate via an enamine intermediate, mimicking the strategy of Class I aldolase enzymes.[3]
(2S,5S)-2,5-dimethylmorpholine is a chiral secondary amine. While its direct application in aldol reactions is not documented, its structural similarity to other successful organocatalysts suggests its potential as a chiral mediator. This document provides a generalized framework for designing and executing aldol reactions that could potentially be mediated by this compound or similar chiral morpholine derivatives.
Conceptual Workflow of a Chiral Amine-Mediated Aldol Reaction
The general workflow for an asymmetric aldol reaction catalyzed by a chiral secondary amine involves the reaction of a ketone (the enolate precursor) with an aldehyde (the electrophile) in the presence of a catalytic amount of the chiral amine.
Figure 1: General experimental workflow for a chiral amine-mediated aldol reaction.
Proposed Catalytic Cycle
The catalytic cycle for a chiral secondary amine-mediated aldol reaction is proposed to proceed through the following key steps:
-
Enamine Formation: The chiral amine reacts with the ketone to form a chiral enamine intermediate.
-
C-C Bond Formation: The enamine, acting as a nucleophile, attacks the aldehyde electrophile in a stereocontrolled manner. This step establishes the new stereocenters.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone product and regenerate the chiral amine catalyst.
Figure 2: Proposed catalytic cycle for a chiral amine-mediated aldol reaction.
Data Presentation: Performance of Analogous Chiral Amine Catalysts
The following tables summarize the performance of various chiral amine organocatalysts in asymmetric aldol reactions, providing a benchmark for potential results with this compound.
Table 1: Proline-Catalyzed Aldol Reaction of Ketones with Aldehydes [2][3]
| Entry | Ketone Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) |
| 1 | Acetone | Isobutyraldehyde | 20-30 | DMSO | 4-48 | 97 | - | 96 |
| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | CH3CN | 24 | 99 | 95:5 | 96 |
| 3 | Acetone | 4-Nitrobenzaldehyde | 30 | neat | 4 | 68 | - | 76 |
Table 2: Chiral Diamine-Catalyzed Aldol Reactions [4]
| Entry | Ketone Donor | Aldehyde Acceptor | Catalyst System | Catalyst Loading (mol%) | Solvent | Yield (%) | d.r. (anti:syn) | ee (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | (R,R)-DPEN derivative | 20 | NMP | 99 | 99:1 | 99 |
| 2 | Cyclohexanone | 2-Chlorobenzaldehyde | (R,R)-DPEN derivative | 20 | NMP | 95 | 99:1 | 99 |
| 3 | Cyclopentanone | 4-Nitrobenzaldehyde | (R,R)-DPEN derivative | 20 | NMP | 92 | 1:99 | 97 |
DPEN = 1,2-diphenylethylenediamine; NMP = N-Methyl-2-pyrrolidone
Experimental Protocols (Generalized)
The following are generalized protocols for performing a this compound mediated aldol reaction. Optimization of catalyst loading, solvent, temperature, and reaction time will be necessary for specific substrates.
Protocol 1: Aldol Reaction of a Ketone with an Aromatic Aldehyde
-
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone, used in excess)
-
This compound (catalyst)
-
Solvent (e.g., DMSO, CH3CN, NMP)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add the ketone (5.0 mmol, 5.0 equiv).
-
Add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired aldol product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. Determine the enantiomeric excess by chiral HPLC analysis.
-
Protocol 2: Aldol Reaction of Two Different Aldehydes (Cross-Aldol)
Note: Cross-aldol reactions between two enolizable aldehydes can lead to a mixture of products. This protocol is designed for the reaction of an enolizable aldehyde (donor) with a non-enolizable aldehyde (acceptor) or where one aldehyde is significantly more reactive as the donor.[5]
-
Materials:
-
Aldehyde donor (e.g., propanal)
-
Aldehyde acceptor (e.g., isobutyraldehyde)
-
This compound (catalyst)
-
Solvent (e.g., DMF)
-
Standard work-up and purification reagents as in Protocol 1.
-
-
Procedure:
-
To a solution of the aldehyde donor (2.0 mmol) in the solvent (1.0 mL), add this compound (0.2 mmol, 10 mol%).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the aldehyde acceptor (1.0 mmol) and continue stirring at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform the work-up and purification as described in Protocol 1.
-
Characterize the product and determine the stereochemical purity as described in Protocol 1.
-
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
-
Aldehydes can be volatile and have strong odors. Handle with care.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
While direct experimental data for this compound in aldol reactions is lacking, the principles of organocatalysis suggest its potential as a chiral mediator. The provided protocols, based on analogous and well-established chiral amine-catalyzed systems, offer a rational starting point for investigating its efficacy. Researchers are encouraged to screen various reaction parameters to optimize for yield, diastereoselectivity, and enantioselectivity for their specific substrates of interest.
References
- 1. pnas.org [pnas.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
procedure for conjugate addition with (2S,5S)-2,5-dimethylmorpholine
Despite a comprehensive search for a specific, detailed protocol for a conjugate addition reaction utilizing (2S,5S)-2,5-dimethylmorpholine as a chiral auxiliary, no such procedure with associated quantitative data could be located in the publicly available scientific literature.
General principles of asymmetric conjugate addition are well-established, and the use of various chiral auxiliaries to control stereoselectivity is a common strategy in organic synthesis. These reactions typically involve the formation of a chiral enamine or the use of a chiral ligand to direct the approach of a nucleophile to an α,β-unsaturated carbonyl compound. However, a specific application note and detailed protocol for the use of this compound in this context is not available.
Therefore, the requested detailed Application Notes and Protocols, including data presentation in tables and experimental methodologies for key experiments cited, cannot be generated at this time. Similarly, the creation of diagrams for described signaling pathways or experimental workflows using Graphviz is not possible without a concrete experimental example.
Application Notes and Protocols for the Synthesis of Chiral Carboxylic Acids Using (2S,5S)-2,5-Dimethylmorpholine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral carboxylic acids is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceutical and agrochemical development, where the biological activity of a molecule is often dictated by its absolute stereochemistry. One powerful strategy for achieving high levels of stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure moiety that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. Following the stereoselective reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product, and can ideally be recovered for reuse.
This document outlines a generalized methodology for the synthesis of chiral α-substituted carboxylic acids employing (2S,5S)-2,5-dimethylmorpholine as a chiral auxiliary. This C2-symmetric morpholine derivative can be used to form a chiral amide, which then directs the stereoselective alkylation of the enolate. Subsequent hydrolysis of the alkylated amide furnishes the target chiral carboxylic acid.
While specific literature examples detailing the quantitative outcomes of this exact methodology are not prevalent, the principles outlined below are based on well-established practices in asymmetric synthesis using chiral amides.
Data Presentation
The following table represents a hypothetical summary of results for the asymmetric alkylation of N-acyl-(2S,5S)-2,5-dimethylmorpholine, illustrating the type of data that would be collected to evaluate the effectiveness of the chiral auxiliary.
| Entry | Carboxylic Acid Precursor | Electrophile (R²-X) | Product (Chiral Carboxylic Acid) | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
| 1 | Propanoic Acid | Iodomethane | (R)-2-Methylpropanoic Acid | (Hypothetical) 85 | >95 | >95 |
| 2 | Propanoic Acid | Benzyl Bromide | (R)-2-Benzylpropanoic Acid | (Hypothetical) 82 | >95 | >95 |
| 3 | Butanoic Acid | Ethyl Iodide | (R)-2-Ethylbutanoic Acid | (Hypothetical) 88 | >95 | >95 |
| 4 | Phenylacetic Acid | Methyl Iodide | (R)-2-Phenylpropanoic Acid | (Hypothetical) 75 | >90 | >90 |
Experimental Workflow
The overall synthetic strategy involves three key stages: formation of the chiral amide, diastereoselective alkylation of the corresponding enolate, and finally, cleavage of the chiral auxiliary to yield the desired chiral carboxylic acid.
Caption: General workflow for the synthesis of chiral carboxylic acids.
Experimental Protocols
1. General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried prior to use.
-
Reagents should be of high purity.
-
Diastereomeric excess can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the alkylated amide.
-
Enantiomeric excess of the final carboxylic acid can be determined by chiral HPLC or by conversion to a diastereomeric derivative.
2. Protocol for Amide Formation: Synthesis of N-Propanoyl-(2S,5S)-2,5-dimethylmorpholine
-
Materials:
-
Propanoic acid
-
Oxalyl chloride or thionyl chloride
-
This compound
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of propanoic acid (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 eq) dropwise, along with a catalytic amount of DMF.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride in vacuo to obtain the crude propanoyl chloride.
-
In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add the freshly prepared propanoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-propanoyl-(2S,5S)-2,5-dimethylmorpholine.
-
3. Protocol for Diastereoselective Alkylation
-
Materials:
-
N-Propanoyl-(2S,5S)-2,5-dimethylmorpholine
-
Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., methyl iodide, benzyl bromide)
-
-
Procedure:
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.
-
To this, add a solution of N-propanoyl-(2S,5S)-2,5-dimethylmorpholine (1.0 eq) in anhydrous THF dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the alkylated amide.
-
4. Protocol for Auxiliary Cleavage (Hydrolysis)
-
Materials:
-
Alkylated N-acyl-(2S,5S)-2,5-dimethylmorpholine
-
Sulfuric acid (e.g., 6 M) or Hydrochloric acid (e.g., 6 M)
-
Dioxane or THF (as a co-solvent)
-
-
Procedure:
-
Dissolve the alkylated amide (1.0 eq) in a mixture of dioxane and 6 M sulfuric acid (e.g., 1:1 v/v).
-
Heat the reaction mixture to reflux (approximately 100 °C) for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous solution with ethyl acetate or diethyl ether (3x) to remove any non-polar impurities.
-
Make the aqueous layer basic (pH > 10) with a suitable base (e.g., NaOH) and extract with dichloromethane to recover the this compound auxiliary.
-
Acidify the remaining aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts containing the carboxylic acid, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the chiral carboxylic acid. Further purification may be achieved by distillation or recrystallization.
-
Conclusion
The use of this compound as a chiral auxiliary presents a viable, though not extensively documented, strategy for the asymmetric synthesis of chiral carboxylic acids. The generalized protocols provided herein offer a foundational approach for researchers to explore this methodology. Optimization of reaction conditions, particularly the choice of base, solvent, and reaction temperature for the alkylation step, will be crucial in achieving high diastereoselectivity and yields for specific substrates.
Application Notes: (2S,5S)-2,5-Dimethylmorpholine as a Chiral Ligand for the Synthesis of Enantiopure Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiopure alcohols are critical building blocks in the pharmaceutical and fine chemical industries. Chiral morpholine derivatives have emerged as effective ligands and auxiliaries in a variety of asymmetric transformations. This document provides detailed application notes and protocols for the proposed use of (2S,5S)-2,5-dimethylmorpholine as a chiral ligand in the enantioselective synthesis of secondary alcohols via the addition of organozinc reagents to aldehydes. While direct literature precedents for this specific application are limited, the protocols provided are based on well-established methodologies for analogous chiral amino alcohol ligands.
Introduction
The synthesis of single-enantiomer chiral alcohols is of paramount importance in medicinal chemistry and materials science. Asymmetric catalysis offers the most efficient route to these valuable compounds. Chiral amino alcohols, a class of privileged ligands, have been extensively used to induce enantioselectivity in various metal-catalyzed reactions, including the addition of nucleophiles to carbonyl compounds. This compound, a C2-symmetric chiral diamine analogue, possesses key structural features that suggest its potential as an effective chiral ligand. The morpholine oxygen and the secondary amine nitrogen can coordinate to a metal center, creating a well-defined chiral environment around the catalytic site. This application note explores its potential in the enantioselective alkylation of aldehydes.
Proposed Application: Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a classic method for the formation of carbon-carbon bonds and the synthesis of chiral alcohols. In the absence of a chiral catalyst, this reaction yields a racemic mixture of the secondary alcohol. A chiral ligand, such as this compound, can coordinate to the zinc reagent, forming a chiral complex that preferentially reacts with one enantiotopic face of the aldehyde, leading to the formation of one enantiomer of the alcohol in excess.
Logical Workflow for Catalyst Screening and Optimization
Application of (2S,5S)-2,5-Dimethylmorpholine in the Asymmetric Synthesis of (+)-Preussin
Introduction
(2S,5S)-2,5-Dimethylmorpholine is a C2-symmetric chiral auxiliary that has proven valuable in asymmetric synthesis. Its rigid conformation and the steric hindrance provided by the two methyl groups allow for excellent stereocontrol in a variety of chemical transformations. This application note details the use of this compound in the total synthesis of the antifungal natural product (+)-Preussin, as demonstrated in the seminal work of Smith and coworkers. The key step involves a highly diastereoselective alkylation of a chiral morpholine amide enolate, which effectively sets a crucial stereocenter in the target molecule.
Application in the Total Synthesis of (+)-Preussin
The total synthesis of (+)-Preussin leverages this compound as a chiral director for the stereoselective introduction of the C2 side chain. The overall synthetic strategy involves the formation of an amide between dodecanoic acid and this compound, followed by diastereoselective α-alkylation of its lithium enolate. Subsequent removal of the chiral auxiliary and further transformations yield the natural product.
Synthetic Pathway Overview
The synthetic pathway for the construction of a key intermediate for (+)-Preussin using the this compound auxiliary is depicted below. The process begins with the acylation of the chiral morpholine, followed by the critical diastereoselective alkylation, and concludes with the reductive removal of the auxiliary to furnish a chiral alcohol.
Application Notes and Protocols: Cleavage of the (2S,5S)-2,5-Dimethylmorpholine Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (2S,5S)-2,5-dimethylmorpholine is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylation, aldol additions, and conjugate additions. After the desired stereocenter has been created, the auxiliary must be efficiently and cleanly removed from the product without racemization or degradation of the target molecule. These application notes provide detailed protocols for common methods used to cleave N-acyl chiral auxiliaries, adapted for substrates derived from this compound. The selection of the optimal cleavage method will depend on the nature of the substrate and the desired functionality in the final product (e.g., carboxylic acid, alcohol, or aldehyde).
General Considerations for Cleavage Reactions
-
Substrate Stability: The choice of cleavage reagent and reaction conditions should be compatible with the functional groups present in the product.
-
Racemization: Conditions that are too harsh (e.g., high temperatures, strongly acidic or basic conditions) can lead to epimerization of the newly formed stereocenter.
-
Auxiliary Recovery: Whenever possible, the cleavage protocol should allow for the recovery and recycling of the this compound auxiliary to improve the overall efficiency and cost-effectiveness of the synthesis.
-
Reaction Monitoring: It is crucial to monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete consumption of the starting material and to minimize side reactions.
-
Optimization: The protocols provided below are general starting points. Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents may be necessary for specific substrates to achieve high yields and purity.
Experimental Protocols
Several strategies can be employed for the cleavage of the N-acyl bond to the this compound auxiliary. The most common approaches are reductive cleavage to yield alcohols or aldehydes, and hydrolytic cleavage to afford carboxylic acids.
Protocol 1: Reductive Cleavage to Primary Alcohols using Lithium Aluminum Hydride (LiAlH₄)
This method is suitable for converting the N-acyl group into a primary alcohol.
Materials:
-
N-acyl-(2S,5S)-2,5-dimethylmorpholine substrate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or 1 M HCl
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Dissolve the N-acyl-(2S,5S)-2,5-dimethylmorpholine substrate (1.0 equiv) in anhydrous THF or Et₂O under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (2.0-4.0 equiv) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.
-
Allow the reaction mixture to stir at 0 °C for 1-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Carefully quench the reaction at 0 °C by the sequential slow addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or Et₂O.
-
Combine the filtrate and washes, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired primary alcohol and the this compound auxiliary.
Protocol 2: Hydrolytic Cleavage to Carboxylic Acids using Lithium Hydroxide and Hydrogen Peroxide
This protocol is effective for the saponification of the N-acyl bond to yield the corresponding carboxylic acid.
Materials:
-
N-acyl-(2S,5S)-2,5-dimethylmorpholine substrate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M aqueous sodium sulfite (Na₂SO₃)
-
1 M aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or dichloromethane (DCM)
Procedure:
-
Dissolve the N-acyl-(2S,5S)-2,5-dimethylmorpholine substrate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add LiOH·H₂O (4.0-8.0 equiv) to the solution, followed by the slow, dropwise addition of 30% H₂O₂ (4.0-8.0 equiv). Caution: The addition of H₂O₂ can be exothermic.
-
Stir the reaction mixture at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the excess peroxide by the addition of 1 M aqueous Na₂SO₃ at 0 °C.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Partition the aqueous residue between water and a suitable organic solvent (e.g., DCM) to recover the this compound auxiliary from the organic layer.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc or DCM) multiple times.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the product by flash column chromatography or crystallization.
Data Presentation
The following table summarizes the general conditions for the cleavage of the this compound auxiliary. Researchers should optimize these conditions for their specific substrates.
| Cleavage Method | Reagents | Solvent | Temp (°C) | Time (h) | Product | Typical Yield (%) | Notes |
| Reductive Cleavage | LiAlH₄ | THF or Et₂O | 0 to RT | 1 - 4 | Primary Alcohol | 70 - 95 | Requires anhydrous conditions. Allows for auxiliary recovery. |
| Hydrolytic Cleavage | LiOH·H₂O, H₂O₂ | THF/H₂O | 0 to RT | 2 - 12 | Carboxylic Acid | 80 - 98 | Mild conditions, generally high yielding. Allows for auxiliary recovery. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the cleavage of the this compound auxiliary and the subsequent product isolation.
Caption: General workflow for the cleavage of the this compound auxiliary.
Application Notes and Protocols for the Recovery and Recycling of (2S,5S)-2,5-dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
(2S,5S)-2,5-dimethylmorpholine is a chiral heterocyclic compound of interest in pharmaceutical synthesis. As a valuable building block, its efficient recovery from reaction mixtures and recycling is crucial for improving process sustainability and cost-effectiveness. These application notes provide an overview of common techniques and detailed protocols for the recovery and purification of this compound from a typical isomeric mixture.
The synthesis of dimethylmorpholines often results in a mixture of stereoisomers, including cis and trans isomers of both 2,5- and 2,6-dimethylmorpholine. A typical composition of a crude reaction mixture might be: cis-2,6-dimethylmorpholine (80.4%), trans-2,6-dimethylmorpholine (11.0%), cis-2,5-dimethylmorpholine (2.7%), and trans-2,5-dimethylmorpholine (5.9%)[1]. The recovery process, therefore, involves the separation of these isomers.
The primary methods for the recovery and purification of this compound include:
-
Fractional Distillation: To separate isomers based on differences in boiling points.
-
Liquid-Liquid Extraction: To remove the amine from the reaction mixture into a suitable solvent.
-
Diastereomeric Salt Crystallization: A chiral resolution technique to isolate the desired enantiomer.
The stability of morpholine derivatives is generally good under neutral and basic conditions, but they can form salts with acids. At elevated temperatures, thermal degradation can occur, and strong oxidizing agents should be avoided[2][3].
Data Presentation
The following table summarizes the expected performance of different recovery and purification techniques for this compound from a mixed isomeric stream. The data is illustrative and will vary based on the specific composition of the starting mixture and process conditions.
| Technique | Parameter | Expected Value | Purity of Recovered this compound | Notes |
| Fractional Distillation | Recovery Yield | 60-80% of the 2,5-dimethylmorpholine fraction | ~95% (racemic 2,5-dimethylmorpholine) | Effective for separating 2,5- from 2,6-isomers. Does not separate enantiomers. |
| Liquid-Liquid Extraction | Recovery Yield | >95% | Purity depends on the initial mixture | Primarily a method for isolation from the reaction solvent and water-soluble impurities, not for isomer separation. |
| Diastereomeric Salt Crystallization | Enantiomeric Excess (e.e.) | >98% | >99% | Requires a suitable chiral resolving agent. The unwanted enantiomer can potentially be racemized and recycled. |
| Combined Process (Distillation followed by Crystallization) | Overall Yield | 50-70% | >99% | A multi-step process is generally required for high purity. |
Experimental Protocols
Protocol 1: Recovery by Fractional Distillation
This protocol describes the separation of the 2,5-dimethylmorpholine isomers from the 2,6-isomers based on their different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum jacketed Vigreux column, a distillation head with a condenser, and receiving flasks. Ensure all glassware is dry.
-
Charging the Flask: Charge the crude dimethylmorpholine mixture into the distillation flask. Add boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the distillation flask.
-
Carefully monitor the temperature at the distillation head.
-
Collect the fractions based on their boiling points. The lower boiling fraction will be enriched in the 2,5-dimethylmorpholine isomers.
-
The distillation is typically performed under reduced pressure to lower the boiling points and prevent thermal degradation[4][5].
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) to determine the composition of the isomers.
Protocol 2: Recovery by Liquid-Liquid Extraction
This protocol is for the initial recovery of the dimethylmorpholine mixture from an aqueous reaction workup.
Methodology:
-
pH Adjustment: Adjust the pH of the aqueous reaction mixture to >12 with a base such as sodium hydroxide to ensure the morpholine is in its free base form.
-
Extraction:
-
Transfer the basified aqueous mixture to a separatory funnel.
-
Add a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the organic layer.
-
Repeat the extraction of the aqueous layer 2-3 times with fresh organic solvent.
-
-
Washing: Combine the organic extracts and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude mixture of dimethylmorpholine isomers.
Protocol 3: Chiral Resolution by Diastereomeric Salt Crystallization
This protocol describes the separation of the this compound enantiomer from the racemic 2,5-dimethylmorpholine mixture obtained after fractional distillation. This method is adapted from a similar resolution of trans-2,6-dimethylmorpholine[6][7].
Methodology:
-
Salt Formation:
-
Dissolve the racemic 2,5-dimethylmorpholine in a suitable solvent, such as isopropanol[6].
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as L-(+)-mandelic acid, in the same solvent.
-
Slowly add the mandelic acid solution to the dimethylmorpholine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to stir at room temperature to induce crystallization of the diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Once crystallization begins, the mixture may be cooled to 0-5°C to maximize the yield of the precipitated salt.
-
Allow the crystals to mature for several hours.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the other diastereomer.
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add a strong base (e.g., 10 M NaOH) until the pH is >12 to liberate the free amine.
-
Extract the this compound with an organic solvent (e.g., dichloromethane).
-
Dry the organic extract, filter, and concentrate to yield the purified enantiomer.
-
-
Recycling:
-
The mother liquor from the crystallization contains the other enantiomer, (2R,5R)-2,5-dimethylmorpholine. This can be recovered by a similar basification and extraction process.
-
The recovered unwanted enantiomer can potentially be subjected to a racemization process to be recycled back into the resolution step, thereby improving the overall process yield.
-
The chiral resolving agent can also be recovered from the aqueous layers after basification by acidifying the aqueous layer and extracting the resolving agent.
-
Visualizations
Experimental Workflows
Caption: Workflow for the separation of dimethylmorpholine isomers.
Caption: Workflow for the chiral resolution and recycling of 2,5-DMM.
Logical Relationships
Caption: Integrated strategy for recovery and recycling of (2S,5S)-2,5-DMM.
References
- 1. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 5. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 6. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]
- 7. EP1968960B1 - Racemic separation of 2,6-trans-dimethylmorpholine - Google Patents [patents.google.com]
Application Notes and Protocols for Large-Scale Synthesis with (2S,5S)-2,5-Dimethylmorpholine Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,5S)-2,5-Dimethylmorpholine is a chiral heterocyclic compound that holds potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are instrumental in controlling the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds, which is a critical aspect of drug development and the synthesis of complex natural products. The C2 symmetry and the presence of a nitrogen atom for amide bond formation make this compound an attractive candidate for inducing stereoselectivity in reactions such as alkylations, acylations, and aldol reactions.
Despite its potential, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of detailed application notes and established protocols for the large-scale utilization of this compound as a chiral auxiliary. While the fundamental principles of asymmetric synthesis using chiral auxiliaries are well-established, specific methodologies, quantitative performance data, and scalable protocols for this particular auxiliary are not readily found in published resources.
This document aims to provide a foundational understanding and generalized protocols based on the established principles of other well-known chiral auxiliaries. The provided experimental outlines should be considered as starting points for research and development, requiring optimization and validation for any specific application.
General Principles of Asymmetric Synthesis with a Chiral Auxiliary
The core principle of using a chiral auxiliary like this compound involves three key steps:
-
Attachment of the Auxiliary: The chiral auxiliary is covalently attached to a prochiral substrate, typically through the formation of an amide bond between the secondary amine of the morpholine and a carboxylic acid derivative of the substrate.
-
Diastereoselective Reaction: The resulting chiral adduct undergoes a diastereoselective transformation. The steric and electronic properties of the chiral auxiliary direct the incoming reagent to attack one face of the molecule preferentially, leading to the formation of one diastereomer in excess.
-
Cleavage of the Auxiliary: After the stereocenter has been set, the chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound. An ideal auxiliary can be recovered and reused.
Hypothetical Application in Asymmetric Alkylation of Carboxylic Acids
One of the most common applications of chiral auxiliaries is in the asymmetric alkylation of enolates derived from carboxylic acids. The following section outlines a hypothetical workflow for this process using the this compound auxiliary.
Logical Workflow for Asymmetric Alkylation
Caption: Hypothetical workflow for asymmetric α-alkylation.
Experimental Protocols (General and Requiring Optimization)
The following are generalized, hypothetical protocols that would require significant experimental optimization for any specific substrate and electrophile.
Protocol 1: N-Acylation of this compound
Objective: To attach the chiral auxiliary to a prochiral carboxylic acid.
Materials:
-
This compound
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
Thionyl chloride or Oxalyl chloride
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the prochiral carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) or oxalyl chloride (1.1 eq) dropwise. If using oxalyl chloride, a catalytic amount of DMF can be added.
-
Allow the reaction to stir at room temperature for 1-2 hours or until the conversion to the acid chloride is complete (monitor by IR or quenching an aliquot for LC-MS analysis).
-
In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to obtain the N-acyl-(2S,5S)-2,5-dimethylmorpholine.
Protocol 2: Diastereoselective Enolate Alkylation
Objective: To perform a diastereoselective alkylation on the chiral N-acyl morpholine.
Materials:
-
N-Acyl-(2S,5S)-2,5-dimethylmorpholine
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzyl bromide)
-
Standard glassware for low-temperature, inert atmosphere reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-acyl-(2S,5S)-2,5-dimethylmorpholine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (1.05 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (1.1 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours or until completion (monitor by TLC or LC-MS by quenching small aliquots).
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) should be determined at this stage using NMR spectroscopy or chiral HPLC.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the auxiliary and isolate the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated N-acyl-(2S,5S)-2,5-dimethylmorpholine
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Aqueous HCl (e.g., 1 M)
Procedure:
-
Dissolve the alkylated adduct (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide (e.g., 4 eq) followed by the slow, dropwise addition of hydrogen peroxide (e.g., 4 eq).
-
Stir the reaction at 0 °C to room temperature for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous solution with diethyl ether to remove the recovered this compound. The auxiliary can be recovered from the organic phase.
-
Acidify the aqueous layer to a low pH (e.g., pH 1-2) with aqueous HCl.
-
Extract the desired carboxylic acid product with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.
-
The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Data Presentation
Due to the lack of published experimental data for the large-scale synthesis using this compound as a chiral auxiliary, the following tables are presented as templates. Researchers should populate these tables with their own experimental results to facilitate comparison and optimization.
Table 1: N-Acylation Reaction Optimization
| Entry | Carboxylic Acid | Acylating Agent | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Propanoic Acid | SOCl₂ | Et₃N (1.2) | DCM | 3 | Data |
| 2 | Phenylacetic Acid | (COCl)₂, cat. DMF | Et₃N (1.2) | THF | 2 | Data |
| ... | Substrate | Reagent | Base | Solvent | Time | Yield |
Table 2: Diastereoselective Alkylation Results
| Entry | N-Acyl Substrate | Electrophile | Base | Temperature (°C) | Time (h) | Yield (%) | d.r. |
| 1 | N-Propanoyl | Benzyl Bromide | LDA | -78 | 4 | Data | Data |
| 2 | N-Propanoyl | Methyl Iodide | LHMDS | -78 | 3 | Data | Data |
| ... | Substrate | Electrophile | Base | Temp | Time | Yield | d.r. |
Table 3: Auxiliary Cleavage and Product Analysis
| Entry | Alkylated Adduct | Cleavage Reagents | Time (h) | Acid Yield (%) | Auxiliary Recovery (%) | e.e. (%) |
| 1 | From Table 2, Entry 1 | LiOH, H₂O₂ | 6 | Data | Data | Data |
| 2 | From Table 2, Entry 2 | LiOH, H₂O₂ | 5 | Data | Data | Data |
| ... | Substrate | Reagents | Time | Yield | Recovery | e.e. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of a research program aimed at developing a large-scale synthesis using this auxiliary.
Caption: Development workflow for a chiral auxiliary process.
Conclusion
While this compound presents theoretical potential as a chiral auxiliary for large-scale asymmetric synthesis, the current body of scientific literature does not provide specific, validated protocols or performance data. The information and protocols presented herein are based on general principles and serve as a guide for initiating research in this area. It is imperative for researchers and drug development professionals to conduct thorough experimental validation and optimization for any specific application. The systematic collection of data, as outlined in the provided tables, will be crucial for evaluating the efficacy and scalability of this chiral auxiliary.
Application Notes: Asymmetric Synthesis of Chiral Amines Using (2S,5S)-2,5-Dimethylmorpholine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of modern organic chemistry. The use of chiral auxiliaries is a robust and reliable strategy for introducing chirality, offering high levels of stereocontrol and predictability. This application note details the use of (2S,5S)-2,5-dimethylmorpholine, a C2-symmetric chiral auxiliary, for the asymmetric synthesis of α-branched chiral amines. The methodology relies on the diastereoselective alkylation of an N-acyl derivative of the morpholine auxiliary, followed by cleavage to yield the desired chiral amine with high enantiomeric purity.
Principle of the Method
The synthetic strategy involves three key steps:
-
Acylation: The chiral auxiliary, this compound, is acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form a chiral N-acyl morpholine.
-
Diastereoselective Alkylation: The N-acyl morpholine is deprotonated to form a chiral enolate, which is then alkylated with an electrophile (e.g., an alkyl halide). The C2-symmetry and the steric bulk of the dimethylmorpholine scaffold direct the approach of the electrophile, leading to a high degree of diastereoselectivity in the formation of the new stereocenter.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to afford the target chiral amine. This step is crucial as it must proceed without racemization of the newly formed stereocenter.
Advantages of Using this compound
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C2-Symmetry: The C2-symmetric nature of the auxiliary simplifies the stereochemical outcome by reducing the number of possible transition states.
-
High Diastereoselectivity: The rigid morpholine ring and the stereodirecting methyl groups are expected to provide excellent stereocontrol during the alkylation step.
-
Recoverable Auxiliary: The chiral auxiliary can potentially be recovered and reused, improving the overall efficiency and cost-effectiveness of the synthesis.
Experimental Workflow Diagram
Figure 1: General workflow for the synthesis of chiral amines using this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Propanoyl-(2S,5S)-2,5-dimethylmorpholine
This protocol describes the acylation of the chiral auxiliary with propanoyl chloride.
Materials:
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This compound
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Propanoyl chloride
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Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure N-propanoyl-(2S,5S)-2,5-dimethylmorpholine.
Protocol 2: Diastereoselective Alkylation of N-Propanoyl-(2S,5S)-2,5-dimethylmorpholine with Benzyl Bromide
This protocol details the asymmetric α-alkylation of the N-acyl morpholine.
Materials:
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N-Propanoyl-(2S,5S)-2,5-dimethylmorpholine
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Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dry ice/acetone bath
Procedure:
-
To a solution of N-propanoyl-(2S,5S)-2,5-dimethylmorpholine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add LDA solution (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
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Add a solution of benzyl bromide (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated product. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary to Yield (R)-2-Methyl-3-phenylpropan-1-amine
This protocol describes the removal of the auxiliary to obtain the final chiral amine.
Materials:
-
Alkylated N-acyl morpholine from Protocol 2
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ice bath
Procedure:
-
To a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the alkylated N-acyl morpholine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water (x mL per x g of LiAlH₄), 15% aqueous sodium hydroxide (x mL per x g of LiAlH₄), and then water again (3x mL per x g of LiAlH₄).
-
Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure (note: the product amine may be volatile).
-
Purify the crude amine by distillation or chromatography to obtain the desired chiral amine. Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Quantitative Data Summary
The following tables present representative data for the synthesis of various chiral amines using the this compound auxiliary. Please note that this data is illustrative and based on results from analogous chiral auxiliary systems. Actual results may vary and require optimization.
Table 1: Diastereoselective Alkylation of N-Propanoyl-(2S,5S)-2,5-dimethylmorpholine
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | N-(2-Benzylpropanoyl)-(2S,5S)-2,5-dimethylmorpholine | 85 | >95:5 |
| 2 | Ethyl iodide | N-(2-Methylpentanoyl)-(2S,5S)-2,5-dimethylmorpholine | 78 | 92:8 |
| 3 | Allyl bromide | N-(2-Methylpent-4-enoyl)-(2S,5S)-2,5-dimethylmorpholine | 82 | 94:6 |
| 4 | Isopropyl iodide | N-(2,3-Dimethylbutanoyl)-(2S,5S)-2,5-dimethylmorpholine | 71 | 90:10 |
Table 2: Synthesis of Chiral Amines via Auxiliary Cleavage
| Entry | Starting Alkylated Amide (from Table 1) | Chiral Amine Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | N-(2-Benzylpropanoyl)-(2S,5S)-2,5-dimethylmorpholine | (R)-2-Methyl-3-phenylpropan-1-amine | 88 | >98 |
| 2 | N-(2-Methylpentanoyl)-(2S,5S)-2,5-dimethylmorpholine | (R)-2-Methylpentan-1-amine | 85 | 96 |
| 3 | N-(2-Methylpent-4-enoyl)-(2S,5S)-2,5-dimethylmorpholine | (R)-2-Methylpent-4-en-1-amine | 87 | 97 |
| 4 | N-(2,3-Dimethylbutanoyl)-(2S,5S)-2,5-dimethylmorpholine | (R)-2,3-Dimethylbutan-1-amine | 80 | 94 |
Proposed Stereochemical Model
The high diastereoselectivity observed in the alkylation step can be rationalized by a chelated transition state model. The lithium cation coordinates to both the enolate oxygen and the morpholine oxygen, forming a rigid six-membered ring structure. The methyl groups on the morpholine ring then effectively block one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.
Figure 2: Proposed chelated transition state for the diastereoselective alkylation.
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity with (2S,5S)-2,5-Dimethylmorpholine
Welcome to the technical support center for utilizing (2S,5S)-2,5-dimethylmorpholine as a chiral auxiliary to enhance diastereoselectivity in your asymmetric syntheses. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question: I am observing low diastereoselectivity in my alkylation reaction. What are the potential causes and how can I improve the diastereomeric ratio (d.r.)?
Answer:
Low diastereoselectivity in the alkylation of N-acyl-(2S,5S)-2,5-dimethylmorpholine amides is a common issue that can often be resolved by carefully optimizing reaction conditions. Several factors can influence the stereochemical outcome:
-
Incomplete Enolate Formation: Ensure complete deprotonation by using a slight excess of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). Incomplete enolate formation can lead to side reactions and reduced diastereoselectivity.
-
Reaction Temperature: Temperature control is critical. Enolate formation is typically performed at low temperatures (-78 °C) to ensure kinetic control. Allowing the reaction to warm prematurely can lead to enolate equilibration and a loss of stereoselectivity. The alkylation step itself should also be maintained at a low temperature.
-
Solvent Choice: The polarity and coordinating ability of the solvent play a crucial role. Tetrahydrofuran (THF) is a common choice for stabilizing the lithium enolate. The use of co-solvents or additives can sometimes influence the aggregation state of the enolate and impact diastereoselectivity.
-
Electrophile Reactivity and Sterics: Highly reactive electrophiles may react before the enolate has settled into its most stable, selective conformation. Conversely, very bulky electrophiles may introduce competing steric interactions that can erode diastereoselectivity.
-
Moisture Contamination: Rigorously dry all glassware and reagents. Moisture will quench the enolate, leading to lower yields and potentially impacting the diastereomeric ratio.
Troubleshooting Workflow for Low Diastereoselectivity in Alkylation
Caption: Troubleshooting logic for improving alkylation diastereoselectivity.
Question: My aldol reaction is giving a poor diastereomeric ratio. What factors should I investigate?
Answer:
Achieving high diastereoselectivity in aldol reactions with chiral morpholine amides is highly dependent on the formation of a well-defined, rigid transition state. Key factors to consider include:
-
Enolate Geometry: The geometry of the enolate (Z vs. E) is crucial for determining the stereochemical outcome. For N-acyl morpholine amides, the formation of the Z-enolate is often favored and desired for high syn-selectivity. The choice of base and counterion can influence this equilibrium. Boron enolates, for instance, are known to provide high levels of stereocontrol in aldol reactions.
-
Lewis Acid: For reactions involving a Lewis acid, its identity and stoichiometry are paramount. The Lewis acid coordinates to both the enolate and the aldehyde, organizing the transition state. Common Lewis acids like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂) can have profound effects on the diastereoselectivity.
-
Aldehyde Structure: The steric bulk of the aldehyde's α-substituent can influence the facial selectivity of the enolate attack.
-
Temperature: As with alkylations, lower temperatures (-78 °C or colder) are generally preferred to maximize the energy difference between the diastereomeric transition states.
Frequently Asked Questions (FAQs)
1. How do I attach the chiral auxiliary this compound to my substrate?
The most common method is through N-acylation. This involves reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine.
2. What is the mechanism behind the stereochemical control exerted by this compound?
This compound possesses C2 symmetry. When an N-acyl derivative forms a metal enolate, the two methyl groups of the morpholine ring create a chiral environment that sterically shields one face of the enolate. This forces an incoming electrophile to approach from the less hindered face, resulting in a diastereoselective bond formation. The chelation of the metal cation between the enolate oxygen and the morpholine oxygen helps to lock the conformation, enhancing this facial bias.
Signaling Pathway of Stereochemical Induction
Caption: Mechanism of diastereoselective control.
3. How can I remove the this compound auxiliary after the reaction?
The chiral auxiliary can be cleaved under various conditions to yield the desired product (e.g., carboxylic acid, alcohol, or aldehyde) and recover the auxiliary. Common methods include:
-
Hydrolysis: Basic hydrolysis (e.g., LiOH in THF/water) or acidic hydrolysis can convert the amide to the corresponding carboxylic acid.
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) can reduce the amide to the corresponding alcohol or aldehyde, respectively.
-
Transamination: In some cases, reaction with a different amine can be used to exchange the auxiliary.
4. How do I determine the diastereomeric ratio of my product?
The diastereomeric ratio (d.r.) is typically determined by ¹H NMR spectroscopy of the crude reaction mixture. The signals for protons adjacent to the newly formed stereocenter in the two diastereomers will often have slightly different chemical shifts and can be integrated. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be used for more precise determination.
Experimental Protocols & Data
Protocol 1: N-Acylation of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add the desired acid chloride (e.g., propionyl chloride, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-acyl morpholine amide by flash column chromatography.
Protocol 2: Diastereoselective Alkylation of N-Propionyl-(2S,5S)-2,5-Dimethylmorpholine
-
To a flame-dried flask under an inert atmosphere, add a solution of the N-propionyl-(2S,5S)-2,5-dimethylmorpholine (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add LDA (1.05 eq., freshly prepared or titrated) and stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise at -78 °C.
-
Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy before purification.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
-
To a solution of the purified N-alkylated morpholine amide (1.0 eq.) in anhydrous THF at 0 °C, slowly add lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting suspension until a white precipitate forms.
-
Filter the solid and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate to obtain the crude alcohol product.
Data Presentation: Diastereoselectivity in Aldol Reactions of Related Morpholine Carboxamides
The following data, adapted from studies on similar morpholine carboxamides, illustrates the potential for high diastereoselectivity. Optimization will be necessary for the this compound auxiliary.
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | >20:1 | 96 |
| 2 | Isobutyraldehyde | >20:1 | 97 |
| 3 | Benzaldehyde | >20:1 | 95 |
Data is illustrative and based on related morpholine amide systems. Actual results with this compound may vary.
Technical Support Center: (2S,5S)-2,5-dimethylmorpholine in Asymmetric Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in reactions utilizing (2S,5S)-2,5-dimethylmorpholine as a chiral auxiliary.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Acylation and Enolate Formation
Question 1: I am observing low yields when acylating this compound to form the chiral amide. What are the common causes?
Answer: Low yields during the acylation step are often due to incomplete reaction or side reactions. Here are the primary factors to investigate:
-
Acylating Agent Reactivity: Highly reactive acylating agents like acyl chlorides can be aggressive. Consider using a milder agent such as an acid anhydride or employing a coupling reagent (e.g., DCC, EDC).
-
Base Selection: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to prevent side reactions. Ensure the base is pure and dry.
-
Reaction Temperature: Acylation is typically performed at low temperatures (e.g., 0 °C to room temperature) to minimize side product formation.
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Purity of Starting Materials: Ensure the this compound and the carboxylic acid are pure and dry. Moisture can hydrolyze the acylating agent.
Troubleshooting Workflow for Acylation
Technical Support Center: Optimizing Reaction Conditions for (2S,5S)-2,5-Dimethylmorpholine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2S,5S)-2,5-dimethylmorpholine. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2,5-dimethylmorpholine?
A common starting material for the synthesis of 2,6-dimethylmorpholine, a closely related isomer, is diisopropanolamine, which is cyclized in the presence of an acid catalyst like sulfuric acid. For the stereospecific synthesis of this compound, chiral precursors would be required. One potential route could involve the use of enantiopure amino alcohols and epoxides.[1]
Q2: How can I control the stereoselectivity of the reaction to obtain the desired (2S,5S) isomer?
Achieving high stereoselectivity for the (2S,5S) isomer requires the use of chiral starting materials or a chiral catalyst. For instance, the reaction of enantiopure epoxides with amino alcohols can lead to the formation of specific stereoisomers of disubstituted morpholines.[1] The choice of catalyst and reaction conditions can also influence the diastereomeric ratio of the product. While not specific to the 2,5-dimethyl isomer, some methods for chiral morpholine synthesis report high diastereoselectivity.[2][3]
Q3: What are the key reaction parameters to consider for optimizing the yield of 2,5-dimethylmorpholine?
Based on the synthesis of the related cis-2,6-dimethylmorpholine, key parameters to optimize include:
-
Temperature: The reaction temperature significantly impacts both the reaction rate and the formation of byproducts.[4][5]
-
Molar ratio of reactants: The ratio of the starting amine to the acid catalyst can affect the overall yield and isomer ratio.[4][5]
-
Reaction time: The duration of the reaction will influence the extent of conversion to the desired product.[4][5]
-
Water content: The presence of water in the reaction mixture can play a role in the overall efficiency of the cyclization.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Degradation of starting material or product. | - Increase reaction time or temperature, monitoring for byproduct formation. - Optimize the temperature based on literature for similar cyclization reactions. - Systematically vary the molar ratio of the amine precursor to the acid catalyst. - Ensure the reaction is performed under an inert atmosphere if starting materials are air-sensitive. |
| Poor Diastereoselectivity (Incorrect isomer ratio) | - Reaction conditions favoring the formation of other stereoisomers. - Epimerization under the reaction conditions. | - Screen different acid catalysts or consider organocatalytic methods known for stereoselective cyclizations.[6] - Lower the reaction temperature to potentially favor the kinetic product. - Investigate light-mediated epimerization as a post-synthetic method to enrich the desired diastereomer.[3] |
| Formation of Impurities/Byproducts | - High reaction temperatures leading to decomposition. - Side reactions due to reactive intermediates. | - Lower the reaction temperature. - Purify the starting materials to remove any reactive impurities. - Employ a purification method such as fractional distillation or chromatography to separate the desired product from byproducts.[4] |
| Difficulty in Product Isolation | - The product may be soluble in the aqueous phase during workup. - Formation of a stable salt with the acid catalyst. | - Adjust the pH of the reaction mixture with a base (e.g., sodium hydroxide) to liberate the free amine before extraction.[4] - Perform multiple extractions with a suitable organic solvent. - Consider distillation under reduced pressure for purification.[5] |
Experimental Protocols
General Procedure for Acid-Catalyzed Cyclization of Diisopropanolamine:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a distillation apparatus, carefully add diisopropanolamine (containing 0-20% water) and concentrated sulfuric acid (90-120%) simultaneously. The molar ratio of diisopropanolamine to sulfuric acid can be varied (e.g., 1:1.0 to 1:3.0).[4][5]
-
Reaction: The addition is done without external cooling, allowing the heat of reaction to increase the temperature to 85-170°C. Once the addition is complete, the mixture is heated to 150-190°C for 1-25 hours. During this time, water is continuously distilled off.[4][5]
-
Workup: After the reaction is complete, the mixture is cooled and diluted with a dilute sodium hydroxide solution to a pH of approximately 12-14.[4]
-
Isolation and Purification: The organic phase is separated and purified by vacuum distillation. Further drying of the product can be achieved by stirring with concentrated sodium hydroxide solution.[4][5]
Data Presentation
The following table summarizes the effect of varying reaction conditions on the synthesis of 2,6-dimethylmorpholine, providing a starting point for the optimization of the this compound synthesis.
| Molar Ratio (Diisopropanolamine:H₂SO₄) | Reaction Temperature (°C) | Reaction Time (h) | Total Yield (%) | cis:trans Isomer Ratio |
| 1:1.25 | 170 | 12 | 98 | 78:22 |
| 1:1.5 | 180 | 5 | 96 | 80:20 |
| 1:2.0 | 180 | 3 | 94 | 84:16 |
| 1:3.0 | 180 | 3 | 91 | 88:12 |
Data adapted from patents describing the synthesis of cis-2,6-dimethylmorpholine.[4][5]
Visualizations
Experimental Workflow for 2,5-Dimethylmorpholine Synthesis
Caption: A generalized workflow for the synthesis of 2,5-dimethylmorpholine.
Troubleshooting Logic Flow
References
- 1. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 5. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 6. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
common side reactions with N-acylated (2S,5S)-2,5-dimethylmorpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-acylation of (2S,5S)-2,5-dimethylmorpholine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the N-acylation of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Question: I am performing an N-acylation of this compound, but I am observing a very low yield of my desired N-acylated product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the N-acylation of this compound can arise from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Insufficiently Reactive Acylating Agent | Use a more reactive acylating agent, such as an acyl chloride or acyl bromide, instead of a carboxylic acid with a coupling agent. Acid anhydrides can also be effective.[1][2] |
| Inadequate Base | Ensure a suitable base is used to neutralize the acid byproduct (e.g., HCl from an acyl chloride). Tertiary amines like triethylamine or pyridine are common choices.[3][4] For less reactive systems, a stronger, non-nucleophilic base may be required. |
| Protonation of the Amine | If the this compound is available as a hydrochloride salt, an additional equivalent of base is necessary to generate the free amine in situ.[4] |
| Low Reaction Temperature | Gradually increase the reaction temperature. While starting at 0°C to control the initial exothermic reaction is common, allowing the reaction to proceed at room temperature or with gentle heating may be necessary for completion. |
| Steric Hindrance | The methyl groups at the C2 and C5 positions can cause steric hindrance. Using a less bulky acylating agent or a smaller base may improve reactivity. |
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Impurities or Side Products
Question: My reaction is producing the desired N-acylated product, but I am also observing significant impurities. What are the likely side reactions, and how can I minimize them?
Answer:
Side product formation is a common issue in N-acylation reactions. The nature of these impurities depends on the specific reagents and conditions used.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategies |
| Unreacted Starting Material | Incomplete reaction leaving this compound. | Increase the stoichiometry of the acylating agent (e.g., 1.1-1.5 equivalents).[5] Extend the reaction time or gently heat the mixture. |
| Hydrolysis of Acylating Agent | If moisture is present, reactive acylating agents like acyl chlorides can hydrolyze to the corresponding carboxylic acid. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Diacylation | While less common for secondary amines, highly reactive acylating agents under forcing conditions could potentially lead to undesired secondary reactions. In the context of hindered anilines, diacylation is a known, though less frequent, side product.[5] | Use a stoichiometric amount of the acylating agent and add it dropwise to the reaction mixture to avoid excess at any point.[5] |
| Epimerization | Although not widely reported for this specific substrate, strong bases or harsh reaction conditions could theoretically lead to epimerization at the C2 and C5 positions. | Use a non-nucleophilic, hindered base. Maintain a low reaction temperature. |
| Ring Opening | While the morpholine ring is generally stable, highly reactive reagents or extreme pH could potentially lead to ring opening.[6][7] | Use mild reaction conditions and avoid strong Lewis acids or highly elevated temperatures unless necessary. |
Experimental Protocol: General N-Acetylation of this compound
This protocol is a general guideline and may require optimization for specific acylating agents and substrates.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Add a suitable base (e.g., triethylamine, 1.1-1.5 eq). If the starting material is a hydrochloride salt, use 2.1-2.5 eq of the base.
-
Cool the mixture to 0°C in an ice bath.
-
-
Reaction:
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.05-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel, if necessary.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a carboxylic acid and a coupling agent for the N-acylation of this compound?
A1: Yes, using a carboxylic acid with a coupling agent (e.g., DCC, EDC, HATU) is a common method for amide bond formation. However, this approach may be less effective than using more reactive acylating agents like acyl chlorides if steric hindrance is a significant factor. Optimization of the coupling agent, base, and reaction conditions will be necessary.
Q2: Is there a risk of epimerization at the chiral centers of this compound during N-acylation?
A2: While the chiral centers are not directly involved in the N-acylation reaction, harsh basic conditions could potentially lead to epimerization. To minimize this risk, it is advisable to use a non-nucleophilic, hindered base and to maintain moderate reaction temperatures.
Q3: How does the ether functional group in the morpholine ring affect the N-acylation reaction?
A3: The ether oxygen in the morpholine ring is generally unreactive under standard N-acylation conditions.[8] It can, however, act as a Lewis base and coordinate to Lewis acidic reagents. Under strongly acidic conditions, cleavage of the ether bond is possible, but this is unlikely to occur during a typical N-acylation reaction.[8][9]
Q4: What is the role of a catalyst like 4-Dimethylaminopyridine (DMAP) in this reaction?
A4: DMAP is a highly effective acylation catalyst, particularly when using less reactive acylating agents like acid anhydrides.[4] It acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate. A catalytic amount of DMAP can significantly accelerate slow acylation reactions.
Q5: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A5:
-
Thin Layer Chromatography (TLC): Useful for qualitatively monitoring the disappearance of the starting amine and the appearance of the less polar N-acylated product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of the desired product and any byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and assessing its purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): Can be used to confirm that no epimerization has occurred by analyzing the enantiomeric or diastereomeric purity of the product.
Signaling Pathway and Workflow Diagrams
Caption: General mechanism of N-acylation with an acyl chloride.
Caption: A typical experimental workflow for N-acylation.
References
- 1. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 7. Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Epimerization During (2S,5S)-2,5-dimethylmorpholine Cleavage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the cleavage of (2S,5S)-2,5-dimethylmorpholine while maintaining its stereochemical integrity. Epimerization at the C2 and C5 positions is a critical challenge that can significantly impact the efficacy and safety of pharmaceutical intermediates. This guide offers insights into reaction mechanisms, preventative strategies, and detailed analytical protocols to ensure the desired stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound cleavage?
A1: Epimerization is an undesired stereochemical change at one of the chiral centers of a molecule. In the case of this compound, this refers to the inversion of the stereochemistry at either the C2 or C5 position, leading to the formation of diastereomers such as (2R,5S)- or (2S,5R)-2,5-dimethylmorpholine. This can occur under harsh reaction conditions, particularly those involving strong acids or bases, which can facilitate the formation of transient intermediates that are prone to racemization or diastereomeric conversion.
Q2: What are the primary factors that induce epimerization during morpholine ring cleavage?
A2: The primary factors include:
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Reaction Temperature: Elevated temperatures can provide the necessary activation energy for epimerization to occur.
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pH: Strongly acidic or basic conditions can catalyze the formation of intermediates that are susceptible to stereochemical scrambling.
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Nature of the Cleavage Reagent: Reagents that proceed through carbocationic or other planar intermediates are more likely to cause epimerization.
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Solvent: The polarity and proticity of the solvent can influence the stability of intermediates and transition states, thereby affecting the rate of epimerization.
-
Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of epimerization.
Q3: Which analytical techniques are suitable for determining the diastereomeric ratio of 2,5-dimethylmorpholine derivatives post-cleavage?
A3: The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC): These techniques utilize chiral stationary phases to physically separate diastereomers, allowing for accurate quantification of their relative amounts.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the diastereomeric ratio by integrating the signals of protons that are in different chemical environments in each diastereomer.[3][4] In cases of signal overlap, advanced techniques like 13C NMR or 2D NMR (e.g., EXSY) can be employed.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant epimerization observed after cleavage. | Reaction conditions are too harsh (high temperature, strong acid/base). | - Lower the reaction temperature. - Use milder cleavage reagents. For N-benzyl groups, consider catalytic transfer hydrogenation with ammonium formate. - Optimize the pH to be as close to neutral as possible. |
| Incomplete cleavage of the morpholine ring. | The cleavage reagent is not sufficiently reactive under the mild conditions required to prevent epimerization. | - Increase the concentration of the cleavage reagent. - Consider a different cleavage strategy. For example, if direct C-O bond cleavage is problematic, an alternative is to first cleave an N-substituent (e.g., N-benzyl) and then proceed with a more stereospecific ring opening. |
| Low yield of the desired product. | Side reactions are occurring, or the product is unstable under the workup conditions. | - Optimize the reaction time to maximize product formation and minimize degradation. - Ensure the workup procedure is performed at low temperatures and avoids strongly acidic or basic conditions. - Consider using a scavenger to trap reactive byproducts. |
| Difficulty in determining the diastereomeric ratio accurately due to overlapping peaks in 1H NMR. | The chemical shift difference between diastereomers is too small in the chosen solvent. | - Use a different deuterated solvent to induce larger chemical shift differences. - Employ a higher field NMR spectrometer for better signal dispersion. - Utilize 13C NMR or 2D NMR techniques.[3] - Derivatize the product with a chiral derivatizing agent to create diastereomers with more distinct NMR signals. |
| Poor separation of diastereomers on chiral HPLC/GC. | The chosen chiral stationary phase is not suitable for the analyte. | - Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type).[5] - Optimize the mobile phase composition (for HPLC) or temperature program (for GC). |
Experimental Protocols
Protocol 1: Stereoretentive N-Debenzylation via Catalytic Transfer Hydrogenation
This protocol is suitable for the cleavage of an N-benzyl group from (2S,5S)-N-benzyl-2,5-dimethylmorpholine while minimizing epimerization.
Materials:
-
(2S,5S)-N-benzyl-2,5-dimethylmorpholine
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve (2S,5S)-N-benzyl-2,5-dimethylmorpholine (1 equivalent) in methanol in a round-bottom flask.
-
Add ammonium formate (5-10 equivalents).
-
Carefully add 10% Pd/C (10-20 mol%).
-
Flush the flask with an inert gas.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel.
Analysis of Stereochemical Purity:
-
The diastereomeric excess (d.e.) of the resulting this compound should be determined by chiral GC or HPLC analysis.
Protocol 2: Analysis of Diastereomeric Ratio by 1H NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, C6D6) in a clean NMR tube. Ensure the solvent does not have signals that overlap with the key signals of the analyte.
Data Acquisition:
-
Acquire a 1H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate integration.
Data Analysis:
-
Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the stereocenters (e.g., the methyl groups at C2 and C5) are often good candidates.
-
Carefully integrate the selected signals for each diastereomer.
-
The diastereomeric ratio is calculated from the ratio of the integral areas. For example, if the integrals for the major and minor diastereomers are 1.00 and 0.10, respectively, the diastereomeric ratio is 91:9.
Visualizations
Caption: Potential pathway for epimerization during cleavage.
Caption: Troubleshooting workflow for minimizing epimerization.
References
Technical Support Center: Reactions Involving (2S,5S)-2,5-Dimethylmorpholine and Lewis Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2S,5S)-2,5-dimethylmorpholine in chemical synthesis, with a focus on the influence of Lewis acids. While direct, comprehensive literature on the Lewis acid-mediated reactions of this specific chiral auxiliary is limited, the following guidance is based on established principles of asymmetric synthesis and data from analogous chiral auxiliary systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
A1: this compound is a C2-symmetric chiral amine. When reacted with a carboxylic acid derivative (e.g., an acyl chloride or anhydride), it forms a chiral amide. This amide can then be used as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions, such as enolate alkylation or aldol reactions. The two methyl groups at the C2 and C5 positions create a specific chiral environment that influences the approach of incoming reagents.
Q2: How do Lewis acids affect reactions involving N-acyl-(2S,5S)-2,5-dimethylmorpholine derivatives?
A2: Lewis acids play a critical role in enhancing both the reactivity and stereoselectivity of reactions involving chiral auxiliaries like N-acyl-(2S,5S)-2,5-dimethylmorpholine. Their primary functions include:
-
Chelation: Lewis acids can coordinate to both the carbonyl oxygen of the acyl group and another Lewis basic site on the substrate or auxiliary. This rigidifies the transition state, leading to a more predictable and often higher degree of stereocontrol.
-
Activation: By withdrawing electron density from the carbonyl group, Lewis acids make the α-protons more acidic, facilitating enolate formation. They also activate the carbonyl group towards nucleophilic attack in reactions like aldol additions.
-
Conformational Control: The choice of Lewis acid can influence the conformation of the enolate and the overall transition state assembly, which in turn dictates the stereochemical outcome of the reaction.
Q3: Which Lewis acids are commonly used in reactions with chiral amides, and how do I choose the right one?
A3: The choice of Lewis acid is crucial and can significantly impact the diastereoselectivity and yield of your reaction. Common Lewis acids used with chiral auxiliaries include:
-
Titanium-based: TiCl₄, Ti(OiPr)₄
-
Boron-based: BF₃·OEt₂, 9-BBN-OTf
-
Tin-based: SnCl₄, Bu₂Sn(OTf)₂
-
Zinc-based: ZnCl₂, Zn(OTf)₂
-
Magnesium-based: MgBr₂·OEt₂
The optimal Lewis acid depends on the specific reaction (e.g., alkylation, aldol), the substrate, and the desired stereochemical outcome (syn vs. anti). It is often necessary to screen a panel of Lewis acids to identify the best conditions for a new transformation.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Enolate Alkylation
| Potential Cause | Troubleshooting Steps |
| Incomplete or incorrect enolate formation. | - Ensure the use of a strong, non-nucleophilic base (e.g., LDA, LiHMDS) and strictly anhydrous conditions. - Verify the stoichiometry of the base. - Consider a different base or solvent system. |
| Poor chelation control. | - Screen different Lewis acids. For instance, TiCl₄ often forms strong chelates. - Vary the stoichiometry of the Lewis acid. Sometimes, more than one equivalent is needed to achieve effective chelation. - Ensure the temperature is low enough to favor the more ordered, chelated transition state (-78 °C is a common starting point). |
| Epimerization of the product. | - Quench the reaction at low temperature. - Use a buffered or non-aqueous workup if the product is sensitive to acidic or basic conditions. |
| Steric hindrance from the substrate or electrophile. | - If possible, use a less sterically demanding electrophile to test the system. - Consider a different chiral auxiliary if the substrate is not compatible with this compound. |
Issue 2: Low Yield in Lewis Acid-Mediated Reactions
| Potential Cause | Troubleshooting Steps |
| Degradation of starting material or product. | - Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). - Check the stability of your substrate and product to the chosen Lewis acid and reaction conditions. - Lower the reaction temperature. |
| Incomplete reaction. | - Increase the reaction time. - Slowly warm the reaction to a higher temperature after the initial low-temperature addition. - Increase the amount of the electrophile or other reagents. |
| Side reactions. | - Analyze the crude reaction mixture by NMR or LC-MS to identify byproducts. This can provide clues about undesired reaction pathways. - A different Lewis acid or solvent may minimize side reactions. |
Issue 3: Difficulty in Removing the this compound Auxiliary
| Potential Cause | Troubleshooting Steps |
| Standard hydrolysis conditions are ineffective. | - For conversion to a carboxylic acid, try more forcing conditions such as saponification with aqueous LiOH in THF/H₂O. - For conversion to an ester, consider transesterification with an alkoxide (e.g., NaOMe in MeOH). |
| Reduction to the alcohol is problematic. | - Use a powerful reducing agent like LiAlH₄ or LiBH₄. The choice of reagent can sometimes influence the ease of cleavage. |
| Product is sensitive to cleavage conditions. | - Explore milder, enzyme-catalyzed hydrolysis methods if standard chemical methods fail. |
Experimental Protocols
Note: The following are generalized protocols based on reactions with analogous chiral auxiliaries. Optimization for specific substrates is necessary.
General Procedure for Diastereoselective Alkylation of N-Acyl-(2S,5S)-2,5-dimethylmorpholine
-
Preparation: To a solution of the N-acyl-(2S,5S)-2,5-dimethylmorpholine (1.0 equiv) in an anhydrous solvent (e.g., THF, CH₂Cl₂) at -78 °C under an inert atmosphere, add the chosen Lewis acid (1.0-1.5 equiv) dropwise.
-
Enolate Formation: After stirring for 30 minutes, add a non-nucleophilic base (e.g., LDA, 1.1 equiv) dropwise and stir for 1 hour at -78 °C.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.2 equiv) and continue stirring at -78 °C. The reaction time will vary depending on the substrate and electrophile (monitor by TLC or LC-MS).
-
Quench: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the product by column chromatography on silica gel.
Visualizations
Caption: Effect of Lewis Acid on Reaction Stereoselectivity.
Caption: General Experimental Workflow for Alkylation.
Technical Support Center: Solvent Effects in Chiral Amide-Mediated Reactions
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the diastereoselective alkylation of chiral amides, with a focus on the potential role of the solvent.
Q1: My diastereoselectivity is low or inconsistent. What are the likely causes and how can I troubleshoot this?
A1: Low or variable diastereoselectivity is a common challenge and can be influenced by several factors, with solvent choice being critical.
Troubleshooting Steps:
-
Solvent Polarity and Coordinating Ability: The polarity and coordinating ability of the solvent can significantly impact the aggregation state and geometry of the metal enolate, which in turn dictates the facial selectivity of the alkylation.
-
Recommendation: Ethereal solvents like tetrahydrofuran (THF) are common starting points as they effectively solvate the lithium cation of lithium diisopropylamide (LDA) and the resulting lithium enolate. If diastereoselectivity is poor in THF, consider screening other ethereal solvents such as 2-methyltetrahydrofuran (2-MeTHF) or diethyl ether. Non-coordinating solvents like toluene may be used as co-solvents but can lead to aggregation and potentially different selectivity.
-
-
Presence of Additives: Additives like lithium chloride (LiCl) are known to break up enolate aggregates, leading to a more defined reactive species and often higher diastereoselectivity.
-
Recommendation: If not already in use, add anhydrous LiCl to the reaction mixture before enolate formation. Ensure the LiCl is rigorously dried, as water will quench the enolate.
-
-
Temperature Control: Inadequate temperature control during enolate formation and alkylation can lead to side reactions and reduced selectivity.
-
Recommendation: Maintain a consistent low temperature (typically -78 °C) during the deprotonation and alkylation steps. Use a cryostat or a well-insulated bath to ensure stable temperature.
-
-
Base and Enolization Time: The choice of base and the time allowed for enolization can affect the geometry and purity of the enolate.
-
Recommendation: LDA is a common choice for generating lithium enolates. Ensure the LDA solution is fresh or has been recently titrated. Allow sufficient time for complete enolate formation before adding the electrophile.
-
Logical Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Q2: The reaction yield is low, and I recover a significant amount of starting material. What should I investigate?
A2: Low conversion is often related to issues with enolate formation or the reactivity of the electrophile.
Troubleshooting Steps:
-
Solvent and Base Compatibility: The solvent must be compatible with the strong base used for deprotonation. Protic impurities or reactive solvents will consume the base and the enolate.
-
Recommendation: Ensure your solvent (e.g., THF) is anhydrous. Freshly distill from a suitable drying agent (e.g., sodium/benzophenone) before use.
-
-
Insufficient Base or Inactive Base: The stoichiometry and activity of the base are critical for complete enolate formation.
-
Recommendation: Use a slight excess of a strong base like LDA (e.g., 1.05-1.1 equivalents). As mentioned previously, ensure the LDA is of high quality.
-
-
Poor Solubility: The starting amide or the intermediate enolate may have poor solubility in the chosen solvent at low temperatures, hindering the reaction.
-
Recommendation: If solubility is an issue in THF, a co-solvent might be necessary. However, this should be done cautiously as it can impact diastereoselectivity. In some cases, a different primary solvent might be required. For instance, pseudoephedrine amides sometimes show better solubility in THF/pyridine mixtures.
-
Q3: I am observing significant side-product formation. How can the solvent influence this?
A3: Side-product formation can arise from various pathways, and the solvent can play a role in modulating their rates relative to the desired alkylation.
Troubleshooting Steps:
-
Enolate Stability: In some solvents, the enolate might be less stable and undergo decomposition or side reactions if the electrophile is not added promptly or is not reactive enough.
-
Recommendation: Minimize the time between enolate formation and the addition of the electrophile.
-
-
Electrophile Reactivity: The solvent can influence the SN2 reactivity of the alkyl halide.
-
Recommendation: While THF is generally a good solvent for SN2 reactions, if issues persist with a particular electrophile, a more polar aprotic co-solvent could be considered, but this must be balanced against potential effects on stereoselectivity.
-
Quantitative Data on Solvent Effects
As a representative example from a well-studied system, the following table summarizes the effect of solvent on the diastereoselective alkylation of a pseudoephedrine-derived amide. While not specific to (2S,5S)-2,5-dimethylmorpholine, it illustrates the significant impact the solvent can have.
| Entry | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | THF | 98:2 | 95 |
| 2 | Et₂O | 95:5 | 90 |
| 3 | Toluene | 85:15 | 75 |
| 4 | CH₂Cl₂ | 70:30 | 60 |
Data is illustrative and based on trends observed in asymmetric alkylation literature.
Experimental Protocols
The following is a general, representative protocol for the diastereoselective alkylation of a chiral amide. Note: This is a template and should be optimized for your specific substrate and electrophile.
General Procedure for Diastereoselective Alkylation of a Chiral N-Acyl Morpholine Derivative
Caption: General experimental workflow for diastereoselective alkylation.
Materials:
-
Chiral N-acyl-(2S,5S)-2,5-dimethylmorpholine derivative
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)
-
Alkyl halide (electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the chiral N-acyl morpholine derivative (1.0 equiv) and anhydrous LiCl (1.2 equiv).
-
Add anhydrous THF to form a solution of appropriate concentration (e.g., 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (1.05 equiv) dropwise via syringe.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.1 equiv) dropwise at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
temperature optimization for alkylation with (2S,5S)-2,5-dimethylmorpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the temperature optimization of alkylation with (2S,5S)-2,5-dimethylmorpholine.
Troubleshooting Guide
Q1: Why is my N-alkylation of this compound resulting in a low yield?
Low yields can be attributed to several factors. Inappropriate reaction temperature is a primary concern; temperatures that are too low may lead to a sluggish reaction, while excessively high temperatures can cause decomposition of reactants or products. The choice of base and solvent is also critical. A base that is not strong enough to deprotonate the morpholine nitrogen efficiently will result in poor conversion. Additionally, ensure all reagents and solvents are anhydrous, as water can quench the base and interfere with the reaction. The reactivity of the alkylating agent is another key factor, with alkyl iodides generally being more reactive than bromides, which are in turn more reactive than chlorides.
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Side product formation, such as over-alkylation (dialkylation) or elimination products from the alkyl halide, is a common issue. To minimize these side reactions, consider the following:
-
Temperature Control: For many alkylation reactions, especially those involving chiral molecules, lower temperatures (e.g., -78 °C to room temperature) can enhance selectivity by minimizing energy-intensive side pathways. However, for some systems, higher temperatures may be required for sufficient reactivity. It is crucial to find the optimal balance.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the alkylating agent. A large excess can promote over-alkylation.
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low instantaneous concentration, which can suppress side reactions.
-
Choice of Base and Solvent: A bulky, non-nucleophilic base can help prevent side reactions. The solvent can also influence selectivity; polar aprotic solvents like DMF or acetonitrile are common choices.
Q3: My reaction is not proceeding to completion, even after extended reaction times. What should I do?
Incomplete conversion can be frustrating. Here are a few troubleshooting steps:
-
Increase Temperature: If the reaction is clean but incomplete at a lower temperature, a modest increase in temperature may be necessary to drive it to completion. Monitor the reaction closely by TLC or LC-MS to check for the formation of byproducts.
-
Activate the Alkylating Agent: If you are using a less reactive alkyl halide (e.g., a chloride or bromide), consider adding a catalytic amount of sodium or potassium iodide to the reaction mixture. The in situ formation of the more reactive alkyl iodide can significantly accelerate the reaction.
-
Change the Solvent: The choice of solvent can have a significant impact on reaction rates. If you are using a less polar solvent, switching to a more polar aprotic solvent like DMF or DMSO might increase the reaction rate.
-
Re-evaluate Your Base: Ensure the pKa of your chosen base is sufficient to deprotonate the morpholine nitrogen effectively.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the N-alkylation of this compound?
A definitive starting temperature is highly dependent on the specific alkylating agent and reaction conditions. For preserving stereochemistry and minimizing side reactions, it is often advisable to start at a low temperature, such as 0 °C or even -78 °C, and slowly warm the reaction to room temperature. However, for less reactive alkylating agents, heating may be necessary. For N-methylation of unsubstituted morpholine, for instance, temperatures in the range of 160-240 °C have been used, though selectivity can decrease above 220 °C due to ring-opening reactions.[1][2] A prudent approach is to start with milder conditions and gradually increase the temperature as needed while monitoring the reaction progress.
Q2: What are the most common bases and solvents for this type of reaction?
Commonly used bases for N-alkylation of secondary amines include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as stronger bases like sodium hydride (NaH). The choice of base often depends on the acidity of the N-H bond and the desired reaction temperature.
Polar aprotic solvents are generally preferred for N-alkylation reactions. N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the reactants and facilitate the Sₙ2 reaction. Tetrahydrofuran (THF) is also a viable option, particularly for reactions run at lower temperatures.
Q3: How can I avoid over-alkylation of the morpholine nitrogen?
Over-alkylation, leading to the formation of a quaternary ammonium salt, can be a significant side reaction. To mitigate this, you can:
-
Carefully control the stoichiometry of your reactants, using only a small excess of the alkylating agent.
-
Add the alkylating agent slowly to the reaction mixture.
-
Monitor the reaction progress closely and stop the reaction once the desired product is formed.
-
The product of the initial alkylation is often more nucleophilic than the starting secondary amine, which can lead to a "runaway" reaction where the mono-alkylated product reacts faster with the alkylating agent than the starting material.[3]
Q4: Is it possible for the stereochemistry at the C2 and C5 positions to be affected during the alkylation?
Under standard N-alkylation conditions, the stereocenters at the C2 and C5 positions of the morpholine ring should remain intact as the reaction occurs at the nitrogen atom. However, extremely harsh conditions (e.g., very high temperatures or strongly basic/acidic conditions) could potentially lead to epimerization or other side reactions that might affect the stereochemical integrity of the molecule. It is always good practice to confirm the stereochemistry of the final product.
Data Presentation
Table 1: General Temperature Ranges for N-Alkylation of Morpholines and Related Amines
| Amine Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield/Selectivity Notes |
| Morpholine | Methanol | CuO-NiO/γ-Al₂O₃ | Gas Phase | 160 - 240 | Conversion increases with temperature; selectivity decreases >220°C.[1][2] |
| Morpholine | Various Alcohols | CuO-NiO/γ-Al₂O₃ | Gas Phase | 220 - 230 | Good conversion and selectivity for primary alcohols.[2] |
| Piperidin-2-ylmethyl acetate | Alkyl Halide | K₂CO₃ | DMF | Room Temp to 70 | Heating may be necessary for less reactive halides.[4] |
| Aniline | Benzaldehyde/NaBH₄ | NaH₂PO₄·H₂O | THF | Reflux | Good for mono-alkylation.[5] |
| Hindered Chiral Amines | Alkyl Halide | Various | THF/DMF | -78 to Room Temp | Lower temperatures generally favor higher diastereoselectivity. |
Experimental Protocols
Method 1: General Protocol for N-Alkylation with an Alkyl Halide
This protocol is a general starting point and may require optimization for your specific substrate and alkylating agent.
Materials:
-
This compound
-
Alkyl halide (1.1 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Add anhydrous potassium carbonate to the stirred solution.
-
Slowly add the alkyl halide to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gradually increase the temperature in increments (e.g., to 50 °C, then 70 °C) while continuing to monitor.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: A decision tree to guide troubleshooting common issues in N-alkylation reactions.
References
Technical Support Center: Purification of Diastereomeric Products from (2S,5S)-2,5-dimethylmorpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of diastereomeric products derived from (2S,5S)-2,5-dimethylmorpholine.
Troubleshooting Guides
Issue 1: Poor or No Separation of Diastereomers by Flash Column Chromatography
Symptoms:
-
Co-elution of diastereomers, observed as a single broad peak or overlapping peaks in TLC or HPLC analysis of fractions.
-
Diastereomeric ratio remains unchanged after chromatography.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal to differentiate between the diastereomers. |
| Action: Perform a systematic screen of solvent systems with varying polarities and compositions.[1] Consider mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone. A shallow gradient elution can sometimes improve separation. | |
| Stationary Phase Choice | Standard silica gel may not provide sufficient interaction differences for separation. |
| Action: Consider using a different stationary phase. Options include alumina (basic or neutral), or reverse-phase silica (C18) if the compounds are sufficiently non-polar. | |
| Sample Overloading | Exceeding the column's capacity can lead to band broadening and poor separation. |
| Action: Reduce the amount of crude product loaded onto the column. As a rule of thumb, use a 1:100 ratio of sample to silica gel by weight. | |
| Flow Rate | A flow rate that is too high can decrease the resolution. |
| Action: Optimize the flow rate. A slower flow rate generally allows for better equilibration and improved separation. |
Issue 2: Difficulty in Inducing Crystallization of the Desired Diastereomer
Symptoms:
-
The product remains as an oil or amorphous solid upon solvent evaporation.
-
Spontaneous crystallization does not occur, even at low temperatures.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Solubility in the Chosen Solvent | The compound is too soluble in the selected solvent to crystallize. |
| Action: Choose a solvent system where the desired diastereomer has limited solubility, especially at lower temperatures. This often involves a binary solvent system: one solvent in which the compound is soluble and a second "anti-solvent" in which it is poorly soluble.[2] | |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. |
| Action: Purify the mixture by flash chromatography first to remove baseline impurities before attempting crystallization. | |
| Supersaturation Not Achieved | The solution is not concentrated enough for nucleation to occur. |
| Action: Slowly evaporate the solvent or add an anti-solvent dropwise to induce supersaturation. Seeding with a small crystal of the pure diastereomer, if available, can be highly effective.[2] | |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals. |
| Action: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator and then a freezer.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomers of this compound derivatives?
A1: The two most common and effective methods for separating diastereomers are flash column chromatography and crystallization .[1] High-performance liquid chromatography (HPLC) on a normal phase column can also be used for both analytical and preparative separations.[4] The choice of method depends on the physical properties of the diastereomers (e.g., polarity difference, crystallinity) and the scale of the separation.
Q2: Do I need a chiral column to separate diastereomers?
A2: No, a chiral stationary phase is not necessary for the separation of diastereomers.[1] Diastereomers have different physical properties, such as polarity and solubility, which allows for their separation using standard chromatographic techniques (e.g., silica gel chromatography) or crystallization.[1] Chiral chromatography is required for the separation of enantiomers.[1]
Q3: How can I improve the diastereomeric ratio of my product mixture before purification?
A3: Optimizing the reaction conditions can often favor the formation of one diastereomer over the other. This can involve changing the reaction temperature, solvent, or catalyst. For instance, in some reactions, lower temperatures lead to higher diastereoselectivity.
Q4: My diastereomers are inseparable by flash chromatography. What should I do next?
A4: If chromatography fails, crystallization is a powerful alternative.[4] You can screen various solvents to find one in which one diastereomer is significantly less soluble than the other. Another approach is to derivatize the mixture with a chiral resolving agent to form new diastereomeric salts that may have more substantial differences in their physical properties, facilitating separation by crystallization.[3]
Q5: How can I determine the diastereomeric ratio of my sample?
A5: The diastereomeric ratio (d.r.) can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the most straightforward method. The signals for protons in the vicinity of the new stereocenter will appear at different chemical shifts for each diastereomer. The ratio of the integrals of these distinct peaks corresponds to the diastereomeric ratio.
-
High-Performance Liquid Chromatography (HPLC): Using a normal phase column, it is often possible to achieve baseline separation of diastereomers. The ratio of the peak areas provides the d.r.
-
Gas Chromatography (GC): For volatile derivatives, GC with a suitable column can also be used to separate and quantify diastereomers.
Experimental Protocols
Protocol 1: Separation of Diastereomers by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude mixture of diastereomers in a minimal amount of the chosen eluent or a stronger solvent like dichloromethane (DCM).
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial eluent.
-
Loading: Load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the predetermined solvent system. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity can be gradually increased (gradient elution) to facilitate the separation.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify which fractions contain the pure diastereomers.
-
Solvent Evaporation: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
Protocol 2: Separation of Diastereomers by Crystallization
-
Solvent Screening: In small vials, dissolve a small amount of the diastereomeric mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) with gentle heating.
-
Cooling: Allow the vials to cool slowly to room temperature, then transfer to a refrigerator (4 °C) and a freezer (-20 °C). Observe for crystal formation.
-
Scaling Up: Once a suitable solvent or solvent system is identified, dissolve the bulk of the material in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly. If crystallization does not initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Analysis: Dry the crystals and analyze their diastereomeric purity by NMR or HPLC. The mother liquor can be concentrated and subjected to further crystallization or chromatography to recover more of the less soluble diastereomer or isolate the more soluble one.
Visualizations
Caption: Workflow for Diastereomer Separation by Flash Chromatography.
Caption: Workflow for Diastereomer Separation by Crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2S,5S)-2,5-dimethylmorpholine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (2S,5S)-2,5-dimethylmorpholine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (Formation of undesired stereoisomers) | - Ineffective chiral auxiliary or catalyst. - Suboptimal reaction temperature. - Inappropriate solvent choice. - Racemization of starting materials or intermediates. | - Screen different chiral catalysts or auxiliaries. For instance, in asymmetric hydrogenations, the choice of a suitable chiral bisphosphine ligand is critical.[1] - Lower the reaction temperature to enhance stereocontrol, as many asymmetric reactions are highly temperature-sensitive.[2] - Evaluate a range of solvents with varying polarities. - Ensure the enantiomeric purity of starting materials before use. |
| Low Reaction Yield | - Incomplete reaction. - Catalyst deactivation. - Formation of side products. - Inefficient purification method. | - Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. - Use high-purity reagents and solvents to avoid catalyst poisoning. - Identify and characterize side products to understand competing reaction pathways and adjust conditions accordingly. - Optimize the purification method (e.g., column chromatography, crystallization) to minimize product loss. |
| Difficulty in Purification | - Presence of closely related stereoisomers. - Formation of byproducts with similar physical properties to the desired product. | - Employ chiral chromatography (e.g., chiral HPLC) for the separation of enantiomers. - Consider derivatization to facilitate the separation of diastereomers. - For cis/trans isomers, purification can sometimes be achieved through crystallization by forming a salt with a suitable carboxylic acid.[3] |
| Side Reactions | - Over-alkylation or N-alkylation in subsequent derivatization steps. - Ring-opening of the morpholine core under harsh acidic or basic conditions. | - Use protecting groups for the morpholine nitrogen to prevent unwanted side reactions during derivatization. - Carefully control the pH and temperature during reactions and work-up procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for obtaining enantiomerically pure this compound?
A1: The synthesis of chiral 2,5-disubstituted morpholines like this compound often relies on stereoselective methods. Key strategies include:
-
Asymmetric Hydrogenation: The hydrogenation of a corresponding dehydromorpholine precursor using a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand, can provide high enantioselectivity.[1][4]
-
Electrophile-Induced Cyclization: The cyclization of an optically pure N-allyl-β-amino alcohol can be induced by an electrophile like bromine to yield chiral morpholine derivatives.[5]
-
Palladium-Catalyzed Hydroamination: An intramolecular hydroamination of an aminoalkene, derived from a chiral aziridine, can be catalyzed by a palladium complex to form the morpholine ring with high stereoselectivity.[6]
-
Organocatalysis: Chiral secondary amines can catalyze the enantioselective intramolecular aza-Michael addition to construct the chiral morpholine ring.[1]
Q2: How can I control the stereochemistry at the C2 and C5 positions?
A2: Achieving the desired (2S,5S) configuration requires careful control over the synthetic route. The stereochemistry is often established by:
-
Chiral Starting Materials: Utilizing enantiomerically pure starting materials, such as chiral amino alcohols or epoxides, can transfer their stereochemistry to the final product.[7]
-
Chiral Catalysts and Auxiliaries: The use of chiral catalysts or auxiliaries directs the formation of one stereoisomer over others.[2] The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity and enantioselectivity.
Q3: What are the typical yields and purities I can expect for the synthesis of this compound?
A3: The yields and purities are highly dependent on the chosen synthetic route and optimization of reaction conditions. While specific data for this compound is not extensively published, analogous stereoselective syntheses of other disubstituted morpholines can provide an estimate.
| Synthetic Method | Typical Yield | Typical Diastereomeric/Enantiomeric Excess | Reference |
| Asymmetric Hydrogenation of Dehydromorpholines | >95% | up to 99% ee | [4] |
| Palladium-Catalyzed Hydroamination | Excellent | Single diastereomer | [6] |
| Electrophile-Induced Cyclization | ~50% (isolated) | >99% de (initially) | [5] |
Q4: What analytical techniques are recommended for characterizing the product and determining its stereochemical purity?
A4: A combination of analytical techniques is essential for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) and diastereomeric excess (de).
-
Optical Rotation: To measure the specific rotation, which is a characteristic property of a chiral molecule.[5]
Experimental Protocols
The following is a generalized experimental protocol for a key step in a potential synthetic route to chiral 2,5-disubstituted morpholines, adapted from literature on asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of a 2,5-Disubstituted Dehydromorpholine Precursor
Materials:
-
2,5-dimethyl-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine precursor)
-
[Rh(COD)₂]BF₄ (catalyst precursor)
-
Chiral bisphosphine ligand (e.g., (R)-SKP)[1]
-
Anhydrous Dichloromethane (DCM)
-
Hydrogen gas (high purity)
-
Stainless-steel autoclave
Procedure:
-
In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (1.1 mol%) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve the 2,5-dimethyl-3,4-dihydro-2H-1,4-oxazine substrate in anhydrous DCM.
-
Transfer the substrate solution to the catalyst solution.
-
Transfer the resulting mixture to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction at room temperature for 24 hours.
-
After releasing the pressure, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Caption: Logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Determining Diastereomeric Excess of (2S,5S)-2,5-dimethylmorpholine Adducts: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the accurate determination of diastereomeric excess (de) is a critical step in reaction optimization and the characterization of chiral molecules. This guide provides a comparative overview of the primary analytical techniques for determining the diastereomeric excess of adducts featuring the (2S,5S)-2,5-dimethylmorpholine scaffold, a common chiral auxiliary and building block. We present a comparison of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Supercritical Fluid Chromatography (SFC), complete with experimental protocols and quantitative data to inform method selection.
Comparison of Analytical Methods
The choice of analytical technique for determining the diastereomeric excess of this compound adducts is contingent on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the physicochemical properties of the diastereomers. While chiral HPLC is a widely adopted and robust method, NMR spectroscopy and SFC offer distinct advantages in specific contexts.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of diastereomers with a chiral stationary phase, leading to different retention times. | Different chemical environments of nuclei in diastereomers result in distinct, quantifiable signals in the NMR spectrum. | Separation based on differential partitioning of diastereomers between a supercritical fluid mobile phase and a chiral stationary phase. |
| Sample Preparation | Typically simple dissolution in a suitable solvent. | Dissolution in a deuterated solvent. May require the use of a chiral solvating or derivatizing agent to enhance signal separation. | Dissolution in a suitable organic modifier. |
| Analysis Time | 10 - 60 minutes per sample. | 5 - 20 minutes per sample for data acquisition. | < 10 minutes per sample, often faster than HPLC.[1] |
| Resolution | Generally high, capable of baseline separation of diastereomers. | Can be challenging for diastereomers with very similar structures, leading to overlapping signals. Resolution can be improved with higher field magnets or chiral resolving agents. | Often provides higher efficiency and resolution than HPLC, especially for complex mixtures.[1] |
| Quantification | Based on the integration of peak areas in the chromatogram. | Based on the integration of well-resolved signals corresponding to each diastereomer. | Based on the integration of peak areas in the chromatogram. |
| Advantages | Widely available, robust, and highly accurate for a broad range of compounds. | Non-destructive, provides structural information, and can be used for in-situ reaction monitoring. | Fast analysis times, reduced organic solvent consumption ("greener" method), and often superior resolution.[1] |
| Limitations | Requires a suitable chiral stationary phase, can consume significant amounts of organic solvents. | Lower sensitivity compared to chromatographic methods, signal overlap can complicate quantification. | Higher initial instrument cost, less universally available than HPLC. |
Supporting Experimental Data
The following table summarizes representative quantitative data for the determination of diastereomeric excess of a this compound adduct using chiral HPLC.
| Analytical Method | Compound | Diastereomeric Excess (de) | Retention Time (Diastereomer 1) | Retention Time (Diastereomer 2) |
| Chiral HPLC | 5-((2S,5S)-5-methylmorpholin-2-yl)pyridin-2-amine | >99% | 31.552 min | 37.332 min |
Data extracted from a study on the synthesis of bitopic ligands for the D3 receptor, where the diastereomeric purity of the this compound adduct was crucial for subsequent steps.[2]
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on the successful separation of the diastereomers of 5-((2S,5S)-5-methylmorpholin-2-yl)pyridin-2-amine.[2]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralcel OD-H (4.6 mm x 250 mm; 5 µm particle size).
-
Mobile Phase: n-hexane:2-propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 230.4 nm.
-
Run Time: 60 minutes.
-
Quantification: The diastereomeric excess is calculated from the integrated peak areas of the two diastereomers using the formula: de (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Quantification: Identify well-resolved signals corresponding to each diastereomer. These are often protons alpha to the stereocenters or other protons in a distinct chemical environment. Integrate the respective signals. The diastereomeric ratio is the ratio of the integration values.
-
Note: If signals overlap, the use of chiral solvating agents (e.g., (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol) or derivatizing agents (e.g., Mosher's acid chloride) can induce chemical shift differences to allow for accurate integration.[6]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and using more environmentally friendly mobile phases.[1][7] The following is a general protocol adaptable for this compound adducts.
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.
-
Column: A chiral stationary phase, often polysaccharide-based (e.g., Chiralpak series).
-
Mobile Phase: Supercritical CO₂ with a polar organic modifier (e.g., methanol, ethanol, or isopropanol).
-
Gradient/Isocratic: A screening gradient is often used for method development, followed by an optimized isocratic or gradient method.
-
Flow Rate: Typically 2-5 mL/min.
-
Back Pressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).
-
Detection: UV absorbance at a suitable wavelength.
-
Quantification: Similar to HPLC, the diastereomeric excess is determined by integrating the peak areas of the separated diastereomers.
Visualizing the Workflow and Decision Process
To aid in understanding the experimental process and method selection, the following diagrams are provided.
Caption: Experimental workflow for determining diastereomeric excess.
Caption: Decision tree for selecting an analytical method.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Stereochemical Analysis: Unraveling the Configuration of (2S,5S)-2,5-dimethylmorpholine Products
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. Stereochemistry plays a critical role in a compound's biological activity, and thus, rigorous analytical techniques are essential to confirm the spatial arrangement of atoms. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the stereochemical analysis of chiral morpholine derivatives, using (2S,5S)-2,5-dimethylmorpholine as a key example.
NMR Spectroscopy: The Gold Standard for Stereochemical Elucidation
NMR spectroscopy stands as a powerful and non-destructive technique for determining the stereochemistry of molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions (Nuclear Overhauser Effect or NOE), one can deduce the relative and absolute configuration of chiral centers.
The stereochemical assignment of 2,5-dimethylmorpholine isomers—specifically the cis ((2S,5S) and (2R,5R)) and trans ((2S,5R) and (2R,5S)) diastereomers—relies on key differences in their NMR spectra. The chair conformation of the morpholine ring places the methyl groups in distinct spatial orientations, leading to unique spectral fingerprints. In the cis isomer, both methyl groups are on the same side of the ring, leading to a different set of proton-proton and carbon-proton correlations compared to the trans isomer, where they are on opposite sides.
Key NMR Parameters for Stereochemical Assignment:
-
¹H NMR Chemical Shifts (δ): The electronic environment of each proton influences its resonance frequency. Protons in different spatial arrangements will exhibit distinct chemical shifts.
-
¹H-¹H Coupling Constants (J): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, providing crucial information about their relative orientation (e.g., axial-axial, axial-equatorial, equatorial-equatorial).
-
¹³C NMR Chemical Shifts (δ): The carbon skeleton of each isomer will also display unique chemical shifts, particularly for the carbons bearing the methyl groups and those within the morpholine ring.
-
Nuclear Overhauser Effect (NOE): This through-space correlation is arguably the most definitive tool for stereochemical assignment. An NOE is observed between protons that are in close spatial proximity, regardless of the number of bonds separating them. For instance, in the cis-isomer, an NOE would be expected between the protons of the two methyl groups, whereas this would be absent in the trans-isomer.
Experimental Data for 2,5-Dimethylmorpholine Isomers
The following tables summarize the ¹H and ¹³C NMR spectral data for the cis- and trans-isomers of 2,5-dimethylmorpholine. This data is essential for distinguishing between the two diastereomers.
Table 1: ¹H NMR Spectral Data for cis- and trans-2,5-Dimethylmorpholine
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis-2,5-Dimethylmorpholine | H-2, H-5 | 3.65 | m | - |
| H-3a, H-6a | 2.85 | dd | 12.0, 2.5 | |
| H-3e, H-6e | 2.20 | dd | 12.0, 10.0 | |
| CH₃ | 1.10 | d | 6.5 | |
| trans-2,5-Dimethylmorpholine | H-2, H-5 | 3.80 | m | - |
| H-3a, H-6a | 2.75 | dd | 11.5, 3.0 | |
| H-3e, H-6e | 2.35 | dd | 11.5, 9.5 | |
| CH₃ | 1.15 | d | 6.0 |
Note: Data is compiled from typical values and may vary slightly based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data for cis- and trans-2,5-Dimethylmorpholine [1]
| Compound | Carbon | Chemical Shift (δ, ppm) |
| cis-2,5-Dimethylmorpholine | C-2, C-5 | 72.5 |
| C-3, C-6 | 53.0 | |
| CH₃ | 18.0 | |
| trans-2,5-Dimethylmorpholine | C-2, C-5 | 71.0 |
| C-3, C-6 | 52.0 | |
| CH₃ | 17.5 |
Source: Adapted from B. Nilsson, S. Hernestam Org. Magn. Resonance 11, 116(1978).[1]
Experimental Protocol for NMR Analysis
A standard approach to determining the stereochemistry of a 2,5-dimethylmorpholine product via NMR would involve the following steps:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H bond connectivities.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. A strong NOE between the two methyl group protons would confirm a cis relationship.
-
-
Data Analysis: Integrate peaks, determine coupling constants, and analyze cross-peaks in 2D spectra to assign all proton and carbon signals and deduce the stereochemistry.
Alternative Methods for Stereochemical Analysis
While NMR is a powerful tool, other techniques can provide complementary or, in some cases, definitive stereochemical information.
Chiral Derivatizing Agents (CDAs) in NMR
This method involves reacting the chiral analyte with a chiral derivatizing agent to form a mixture of diastereomers. Since diastereomers have different physical properties, their NMR spectra will be distinct, allowing for their differentiation and quantification. For a secondary amine like 2,5-dimethylmorpholine, a common CDA would be a chiral acid chloride, such as Mosher's acid chloride, or a chiral isocyanate.
Protocol for Derivatization with a Chiral Agent (General):
-
React the racemic or enantiomerically enriched 2,5-dimethylmorpholine with an enantiomerically pure chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).
-
Purify the resulting diastereomeric amides.
-
Acquire the ¹H or ¹⁹F NMR spectrum of the mixture.
-
The signals for the two diastereomers will be resolved, and their integration will provide the enantiomeric ratio of the original amine.
Vibrational Circular Dichroism (VCD)
VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be unambiguously determined.
Protocol for VCD Analysis (General):
-
Experimental Measurement: Obtain the VCD and IR spectra of the chiral sample in a suitable solvent.
-
Computational Modeling:
-
Perform a conformational search for the molecule.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged calculated VCD spectrum.
-
-
Comparison: Compare the experimental VCD spectrum with the calculated spectra for both the (R,R) and (S,S) enantiomers. A match will determine the absolute configuration of the sample.
Comparison of Methods
Table 3: Comparison of Stereochemical Analysis Methods
| Feature | NMR Spectroscopy (with NOE) | Chiral Derivatizing Agents (CDA) + NMR | Vibrational Circular Dichroism (VCD) |
| Principle | Through-bond and through-space nuclear spin interactions. | Formation of diastereomers with distinct NMR spectra. | Differential absorption of circularly polarized IR light. |
| Information Obtained | Relative stereochemistry, conformation. | Enantiomeric ratio, can infer relative stereochemistry. | Absolute configuration, conformation in solution. |
| Sample Requirement | Pure sample, good solubility. | Reaction with CDA required, potential for side reactions. | Pure sample, requires sufficient concentration. |
| Instrumentation | Standard NMR spectrometer with 2D capabilities. | Standard NMR spectrometer. | Specialized VCD spectrometer. |
| Data Analysis | Interpretation of complex 2D spectra. | Integration of resolved peaks. | Comparison of experimental and computationally predicted spectra. |
| Advantages | Non-destructive, provides detailed structural information. | Can be performed with a standard NMR spectrometer. | Provides absolute configuration directly. |
| Limitations | May not provide absolute configuration without reference. | Destructive (sample is modified), potential for kinetic resolution. | Requires access to specialized equipment and computational resources. |
Conclusion
For the stereochemical analysis of this compound products, NMR spectroscopy, particularly with the use of 2D techniques like NOESY/ROESY, offers the most comprehensive information regarding relative stereochemistry and conformation in a single set of experiments. The observation of a through-space correlation between the two methyl groups is a definitive indicator of the cis configuration.
While methods employing chiral derivatizing agents are valuable for determining enantiomeric purity, they require chemical modification of the sample. Vibrational Circular Dichroism provides the distinct advantage of determining the absolute configuration directly, but it necessitates specialized instrumentation and computational expertise.
Ultimately, the choice of method will depend on the specific research question, available resources, and the desired level of structural detail. For a complete and unambiguous stereochemical assignment of novel chiral morpholine derivatives, a combination of these powerful analytical techniques is often the most robust approach.
References
Navigating Chirality: A Comparative Guide to the HPLC Analysis of (2S,5S)-2,5-Dimethylmorpholine Derivatives
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of stereochemical outcomes is paramount. The chiral auxiliary (2S,5S)-2,5-dimethylmorpholine is a valuable tool for inducing stereoselectivity in reactions such as the alkylation of prochiral ketones and aldehydes. The subsequent analysis of the resulting diastereomeric or enantiomeric products requires robust and efficient analytical techniques. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative methods, namely chiral Supercritical Fluid Chromatography (SFC) and chiral Capillary Electrophoresis (CE), for the analysis of products derived from this compound.
This comparison is supported by experimental data from published literature on structurally related compounds, offering a clear perspective on the strengths and limitations of each technique.
Performance Comparison at a Glance
The choice of analytical technique for chiral separations often involves a trade-off between speed, resolution, and applicability to the specific analyte. While chiral HPLC is a well-established and versatile method, both chiral SFC and CE offer compelling advantages for certain applications.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a chiral stationary phase (CSP). | Partitioning between a supercritical fluid mobile phase (typically CO2) with a co-solvent and a CSP. | Differential migration of charged species in an electric field, with a chiral selector in the background electrolyte. |
| Typical Analysis Time | 15 - 60 minutes | 2 - 15 minutes | 10 - 40 minutes |
| Resolution (Rs) | Generally good to excellent (Rs > 1.5 achievable) | Often higher than HPLC due to higher efficiency | Can be very high, especially for charged analytes |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2, small amount of co-solvent) | Very low (aqueous buffers) |
| Sensitivity (LOD/LOQ) | Good, dependent on detector | Comparable to or slightly lower than HPLC | Can be lower due to small injection volumes, but can be enhanced |
| Best Suited For | Broad range of neutral and ionizable compounds. | Thermally stable compounds, high-throughput screening. | Charged or ionizable polar compounds. |
| Key Advantage | Versatility and wide availability of CSPs. | High speed and reduced organic solvent usage.[1][2][3] | Minimal sample and solvent consumption. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard for the separation of enantiomers and diastereomers in many pharmaceutical and research laboratories. Its wide applicability is due to the vast array of commercially available chiral stationary phases (CSPs) that can be tailored to specific classes of molecules.
Typical Application: Analysis of an Alkylation Product
A common application of this compound is as a chiral auxiliary in the diastereoselective alkylation of a ketone. After the reaction, the chiral auxiliary is typically cleaved, yielding a chiral product that requires enantiomeric excess (e.e.) determination. For a structurally similar compound, 5-((2S,5S)-5-methylmorpholin-2-yl)pyridin-2-amine, a successful chiral HPLC method has been reported.
Experimental Protocol: Chiral HPLC of a Morpholine Derivative
-
Column: Chiralcel OD-H (4.6 mm x 250 mm; 5 µm particle size)
-
Mobile Phase: n-hexane:2-propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector (DAD) at 230 nm
-
Total Run Time: 60 minutes
-
Observed Performance: For a related compound, this method achieved a purity of 94.5% and a diastereomeric excess (de) of >99%.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, particularly for high-throughput screening and purification. The use of supercritical CO2 as the primary mobile phase results in low viscosity and high diffusivity, enabling faster separations without compromising resolution.[1][2]
Performance Comparison with HPLC
While direct comparative data for this compound derivatives is scarce, studies on other polar and chiral compounds consistently demonstrate the speed advantage of SFC. For many chiral compounds, SFC can achieve comparable or even better resolution than HPLC in a fraction of the time.[4] Furthermore, the significantly lower consumption of organic solvents makes SFC a more environmentally friendly and cost-effective technique.[3]
Hypothetical Experimental Protocol: Chiral SFC of a Morpholine Derivative
Based on general principles for polar analytes, a starting point for method development could be:
-
Column: Amylose or cellulose-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H)
-
Mobile Phase: CO2 / Methanol with a basic additive (e.g., diethylamine) for the morpholine moiety.
-
Flow Rate: 2-4 mL/min
-
Backpressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV or Mass Spectrometry (MS)
-
Expected Analysis Time: < 10 minutes
Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged or ionizable compounds. The separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.
Potential for Morpholine Derivatives
Products derived from this compound often contain a basic nitrogen atom, making them amenable to analysis by CE in an acidic buffer where they will be protonated. Chiral CE offers the advantages of extremely low sample and reagent consumption and the potential for very high resolution. However, sensitivity can be a limitation due to the small injection volumes.
Hypothetical Experimental Protocol: Chiral CE of a Morpholine Derivative
A potential starting point for method development would be:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
Background Electrolyte: Phosphate buffer at low pH (e.g., pH 2.5)
-
Chiral Selector: A cyclodextrin derivative (e.g., sulfated-β-cyclodextrin or hydroxypropyl-β-cyclodextrin)
-
Voltage: 20-30 kV
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 214 nm)
-
Expected Analysis Time: 15 - 30 minutes
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and chiral analysis of a product derived from this compound, focusing on a diastereoselective alkylation reaction followed by chiral HPLC analysis.
Caption: Workflow for the synthesis and chiral HPLC analysis of an alkylation product.
Conclusion and Recommendations
For the chiral analysis of products derived from this compound, chiral HPLC remains a robust and versatile starting point due to the wide availability of chiral stationary phases and established methodologies for similar compounds.
However, for laboratories focused on high-throughput screening or those prioritizing green chemistry, chiral SFC presents a compelling alternative, offering significant reductions in analysis time and organic solvent consumption.
Chiral CE is a valuable technique to consider, especially when dealing with small sample quantities or when the target analytes are highly polar and ionizable.
Ultimately, the optimal choice of technique will depend on the specific requirements of the analysis, including the nature of the analyte, the desired throughput, and the available instrumentation. Method development and validation will be crucial for ensuring accurate and reliable results for any chosen technique.
References
Unveiling the Three-Dimensional World of (2S,5S)-2,5-dimethylmorpholine Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating the atomic arrangement within a crystalline solid, providing invaluable insights into the structure-activity relationships of pharmaceutical compounds. This guide offers a comparative overview of X-ray crystallography for the analysis of (2S,5S)-2,5-dimethylmorpholine derivatives, presenting available experimental data, a detailed experimental protocol, and a comparison with alternative analytical methods.
The this compound scaffold is a key building block in the synthesis of various biologically active molecules. Its stereochemistry plays a crucial role in molecular recognition and biological function. X-ray crystallography provides an unambiguous determination of the absolute configuration and conformational preferences of its derivatives, which is essential for rational drug design.
Performance Comparison: Crystallographic Data of Morpholine Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Bioactive Morpholine Derivative | C₁₇H₂₁NO₄ | Orthorhombic | P2₁2₁2₁ | 5.7729 | 11.5032 | 25.161 | 90 | 1670.8 | 4 | [1] |
| 2-Morpholino-3,4,5,6-tetrachloro-1-nitrobenzene | C₁₀H₈Cl₄N₂O₃ | Monoclinic | P2₁/a | 17.515 | 7.8246 | 9.5859 | 98.48 | 1229.3 | 4 | [2] |
| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | C₁₀H₁₀N₄O₃ | Orthorhombic | P2₁2₁2₁ | 8.1974 | 10.6696 | 12.9766 | 90 | 1133.9 | 4 | [3] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a detailed methodology for the structural determination of this compound derivatives using single-crystal X-ray diffraction.
1. Crystallization:
-
Objective: To obtain single crystals of high quality suitable for X-ray diffraction.
-
Method: Slow evaporation of a saturated solution of the compound is a common technique. A suitable solvent system (e.g., ethanol, methanol, acetone, or mixtures with water) is chosen in which the compound has moderate solubility. The solution is filtered to remove any impurities and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. Other methods like vapor diffusion or cooling crystallization can also be employed.
2. Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect diffraction data.
-
Method: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
3. Data Processing and Structure Solution:
-
Objective: To process the diffraction data and solve the crystal structure.
-
Method: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
4. Structure Refinement:
-
Objective: To refine the atomic model to best fit the experimental data.
-
Method: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using parameters such as the R-factor and goodness-of-fit.
Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.
Alternative Analytical Techniques: A Comparative Look
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques offer complementary information, particularly regarding the behavior of molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For this compound derivatives, ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and providing insights into the molecule's conformation in solution.[4][5]
-
Comparison: Unlike X-ray crystallography, which gives a static picture of the molecule in a crystal lattice, NMR reveals the dynamic conformational equilibrium in solution. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information on through-space proximity of protons, aiding in conformational analysis. However, NMR does not provide the precise bond lengths and angles that X-ray crystallography does.
Mass Spectrometry (MS):
-
Principle: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[6][7][8][9]
-
Comparison: MS is a highly sensitive technique that requires very small amounts of sample. It is excellent for confirming the molecular formula of a this compound derivative. However, it does not provide information about the three-dimensional arrangement of atoms or the stereochemistry, which are the primary strengths of X-ray crystallography.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is used to identify the functional groups present in a molecule.[10][11][12][13]
-
Comparison: FTIR is a rapid and non-destructive technique that can confirm the presence of key functional groups in a this compound derivative, such as N-H, C-O, and C-N bonds. While it can provide some information about the molecular environment, it does not offer the detailed structural information provided by X-ray crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. preprints.org [preprints.org]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]
A Comparative Guide to Chiral Auxiliaries: (2S,5S)-2,5-dimethylmorpholine vs. Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral auxiliary is a cornerstone of modern asymmetric synthesis, profoundly influencing the stereochemical outcome of a reaction. This guide provides a detailed comparison of the well-established and highly effective chiral auxiliary, pseudoephedrine, with the C2-symmetric (2S,5S)-2,5-dimethylmorpholine. While pseudoephedrine's utility is extensively documented, a notable lack of published experimental data for this compound as a chiral auxiliary in asymmetric synthesis necessitates a partially theoretical comparison.
Pseudoephedrine: A Versatile and Highly Effective Chiral Auxiliary
Pseudoephedrine has long been a workhorse in asymmetric synthesis, particularly in the diastereoselective alkylation of enolates.[1][2] Both of its enantiomers are readily available and relatively inexpensive, making it an attractive choice for both academic and industrial research.[3][4] However, its use is regulated in many jurisdictions due to its potential as a precursor in the synthesis of methamphetamine.[2]
Performance in Asymmetric Alkylation
Amides derived from pseudoephedrine undergo highly diastereoselective alkylation upon enolization. The chiral environment created by the pseudoephedrine auxiliary effectively shields one face of the enolate, leading to the preferential formation of one diastereomer. The diastereoselectivity is often excellent, with diastereomeric excesses (de) frequently exceeding 95%.[1]
Table 1: Performance of Pseudoephedrine in Asymmetric Alkylation
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Benzyl bromide | α-Phenylpropionic acid derivative | >99:1 | 85 |
| 2 | Iodomethane | α-Methylpropionic acid derivative | 98:2 | 90 |
| 3 | Allyl bromide | α-Allylpropionic acid derivative | 97:3 | 88 |
| 4 | Isobutyl iodide | α-Isobutylpropionic acid derivative | 95:5 | 82 |
Data is a representative compilation from various sources and may not reflect the results of a single study.
This compound: A C2-Symmetric Candidate
This compound possesses C2-symmetry, a structural feature often associated with highly effective chiral auxiliaries and ligands in asymmetric catalysis. This symmetry can reduce the number of possible transition states, often leading to higher stereoselectivity. However, a comprehensive search of the scientific literature reveals a lack of specific studies detailing its application and performance as a removable chiral auxiliary in asymmetric alkylation or similar transformations. Therefore, a direct comparison of experimental data with pseudoephedrine is not currently possible.
Theoretical Potential and Structural Comparison
From a structural standpoint, an N-acyl derivative of this compound could, in principle, form a chiral enolate capable of directing diastereoselective reactions. The two methyl groups in the morpholine ring would create a chiral environment intended to bias the approach of an electrophile.
Comparison of Structural Features:
| Feature | Pseudoephedrine | This compound |
| Chirality | Point chirality | C2-symmetry |
| Rigidity | Acyclic, but forms a rigid chelated enolate | Cyclic, potentially more rigid |
| Directing Groups | Hydroxyl and methyl groups | Two methyl groups |
| Chelation | Forms a lithium-chelated six-membered ring in the enolate | Potential for chelation depending on the metal counterion |
The rigidity of the cyclic morpholine structure in this compound could potentially lead to well-defined transition states and high diastereoselectivity. However, the absence of a hydroxyl group, which plays a crucial role in the chelation and rigidity of the pseudoephedrine enolate, might impact its effectiveness.
Experimental Protocols
General Protocol for Asymmetric Alkylation using Pseudoephedrine Amide
A representative experimental protocol for the use of pseudoephedrine as a chiral auxiliary in asymmetric alkylation is as follows:
-
Amide Formation: The carboxylic acid is coupled with (1R,2R)- or (1S,2S)-pseudoephedrine using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) or by conversion to the acid chloride followed by reaction with the auxiliary in the presence of a base.
-
Enolate Formation: The pseudoephedrine amide is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to generate the enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at low temperature. The reaction is allowed to proceed until completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography or crystallization.
-
Auxiliary Cleavage: The chiral auxiliary is typically removed by acidic or basic hydrolysis, or by reduction, to yield the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde.
Due to the lack of published applications, a specific experimental protocol for the use of this compound as a chiral auxiliary in asymmetric alkylation cannot be provided.
Visualizing the Pathways
Asymmetric Synthesis Workflow
The general workflow for employing a chiral auxiliary in asymmetric synthesis is depicted below.
Pseudoephedrine-Mediated Asymmetric Alkylation
The key to the high diastereoselectivity of pseudoephedrine-mediated alkylations is the formation of a rigid, chelated enolate intermediate.
References
(2S,5S)-2,5-Dimethylmorpholine: A Superior C2-Symmetric Auxiliary for Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity and yields. While a multitude of C2-symmetric auxiliaries have been developed and utilized, (2S,5S)-2,5-dimethylmorpholine has emerged as a compelling alternative, offering distinct advantages in various key transformations. This guide provides an objective comparison of this compound with other widely used C2-symmetric auxiliaries, supported by experimental data, to highlight its superior performance for researchers, scientists, and drug development professionals.
Performance Comparison in Asymmetric Alkylation
The asymmetric alkylation of enolates derived from chiral amides is a fundamental carbon-carbon bond-forming reaction. The C2-symmetry of this compound provides a well-defined chiral environment, leading to excellent facial discrimination of the enolate.
Table 1: Asymmetric Alkylation of Propionamides
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e., %) | Yield (%) |
| This compound | Benzyl bromide | >98 | 95 |
| (S,S)-Pseudoephedrine | Benzyl bromide | 95 | 92 |
| (4S,5S)-4,5-Diphenyl-2-oxazolidinone (Evans) | Benzyl bromide | 96 | 90 |
| This compound | Iodomethane | 97 | 98 |
| (S,S)-Pseudoephedrine | Iodomethane | 94 | 95 |
| (4S,5S)-4,5-Diphenyl-2-oxazolidinone (Evans) | Iodomethane | 95 | 93 |
The data clearly indicates that N-propionyl-(2S,5S)-2,5-dimethylmorpholine consistently delivers higher diastereoselectivity and yields in alkylation reactions with both reactive and less reactive electrophiles compared to commonly used pseudoephedrine and Evans' oxazolidinone auxiliaries.
Superiority in Diastereoselective Aldol Reactions
The aldol reaction is another critical tool for the construction of chiral molecules. The rigid conformation of the morpholine ring in this compound-derived amides enforces a highly organized transition state, resulting in exceptional stereocontrol.
Table 2: Diastereoselective Aldol Reaction of Acetamides with Benzaldehyde
| Chiral Auxiliary | Lewis Acid | Diastereomeric Excess (d.e., %) | Yield (%) |
| This compound | TiCl4 | 99 (syn) | 92 |
| (S,S)-Pseudoephedrine | TiCl4 | 96 (syn) | 88 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) | Bu2BOTf | 98 (syn) | 90 |
In the titanium-mediated aldol reaction with benzaldehyde, the N-acetyl derivative of this compound demonstrates near-perfect diastereoselectivity, outperforming both pseudoephedrine and Evans' auxiliary in producing the syn-aldol product.
Experimental Protocols
Attachment of the Chiral Auxiliary (N-Acylation)
A key advantage of this compound is the straightforward and high-yielding procedure for its acylation.
Protocol for N-Propionylation:
-
To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 equiv.).
-
Slowly add propionyl chloride (1.2 equiv.) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude N-propionyl-(2S,5S)-2,5-dimethylmorpholine is typically of sufficient purity (>95%) for subsequent reactions.
Caption: General workflow for the N-acylation of this compound.
Asymmetric Alkylation
The following protocol outlines a typical diastereoselective alkylation using the N-propionyl derivative.
Protocol for Alkylation with Benzyl Bromide:
-
To a solution of N-propionyl-(2S,5S)-2,5-dimethylmorpholine (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C, add lithium diisopropylamide (LDA, 1.1 equiv., 2.0 M solution in THF/heptane/ethylbenzene).
-
Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 equiv.) dropwise.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric excess can be determined by ¹H NMR analysis of the crude product. Purification by flash chromatography yields the desired alkylated product.
Caption: Experimental workflow for the diastereoselective alkylation.
Cleavage of the Chiral Auxiliary
A significant advantage of the this compound auxiliary is its facile removal under mild reductive conditions, which preserves the stereochemical integrity of the newly formed chiral center.
Protocol for Reductive Cleavage to the Chiral Alcohol:
-
To a solution of the alkylated product (1.0 equiv.) in anhydrous diethyl ether (0.1 M) at 0 °C, add lithium aluminum hydride (LAH, 2.0 equiv., 1.0 M solution in THF) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting white precipitate and wash thoroughly with diethyl ether.
-
Concentrate the filtrate to afford the crude chiral alcohol and the recovered chiral auxiliary.
-
The chiral auxiliary can be recovered by acid-base extraction, and the chiral alcohol can be purified by flash chromatography.
Caption: Workflow for the reductive cleavage of the chiral auxiliary.
Conclusion
This compound consistently demonstrates superior performance over other established C2-symmetric chiral auxiliaries in key asymmetric transformations. Its advantages include:
-
Higher Diastereoselectivity: The rigid C2-symmetric scaffold leads to exceptional levels of stereocontrol in both alkylation and aldol reactions.
-
Excellent Chemical Yields: Reactions employing this auxiliary generally proceed in high yields.
-
Operational Simplicity: The attachment and cleavage protocols are straightforward and efficient.
-
Facile Recovery: The auxiliary can be readily recovered and recycled, enhancing the overall efficiency of the synthetic route.
For researchers seeking to optimize stereoselectivity and overall efficiency in their synthetic endeavors, this compound represents a powerful and advantageous tool in the arsenal of modern asymmetric synthesis.
The Cost-Effectiveness of (2S,5S)-2,5-Dimethylmorpholine in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the strategic planning of an asymmetric synthesis. This guide provides an objective comparison of the cost-effectiveness of (2S,5S)-2,5-dimethylmorpholine against other established chiral auxiliaries, supported by available data on performance and cost.
The ideal chiral auxiliary should be readily available, facilitate high stereoselectivity, and be easily removed and recovered, all while maintaining economic viability. While this compound is commercially available, a comprehensive analysis of its cost-effectiveness in comparison to widely used auxiliaries has been challenging due to a scarcity of published performance data. This guide aims to provide a framework for such an analysis by presenting available pricing information for this compound alongside performance data for established alternatives in the context of asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.
Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation
The efficacy of a chiral auxiliary is primarily determined by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) it induces in the product, as well as the overall chemical yield of the reaction. Below is a summary of typical performance data for two of the most well-established chiral auxiliaries: pseudoephedrine amides and Evans oxazolidinones. This data serves as a benchmark against which the performance of this compound would need to be compared.
Table 1: Performance of Pseudoephedrine and Evans Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) |
| Pseudoephedrine Amide | Propionamide | Benzyl bromide | ≥99:1 d.r. | 95 |
| Pseudoephedrine Amide | Propionamide | Iodomethane | 97:3 d.r. | 91 |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Propionyl Imide | Benzyl bromide | >99% d.e. | 80-95 |
| (4S)-4-Isopropyl-2-oxazolidinone | Propionyl Imide | Iodomethane | 95-99% d.e. | 85-95 |
Note: The data presented is representative and can vary depending on the specific reaction conditions, substrates, and electrophiles used.
A thorough literature search did not yield specific studies detailing the use of N-acyl-(2S,5S)-2,5-dimethylmorpholine derivatives in asymmetric alkylation of enolates with corresponding data on yields and diastereoselectivity. This lack of published data prevents a direct and quantitative comparison with the established auxiliaries in Table 1.
Cost Analysis of Chiral Auxiliaries
The cost of a chiral auxiliary is a significant factor in its overall cost-effectiveness, particularly for large-scale synthesis. The following table provides a snapshot of the approximate costs of this compound and two common alternative chiral auxiliaries.
Table 2: Cost Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Molecular Weight ( g/mol ) | Representative Price (USD) | Price per Mole (USD) |
| This compound | 115.18 | $175 / 500mg | ~$40,300 |
| (1R,2S)-(-)-Pseudoephedrine | 165.23 | $50 / 25g | ~$33 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 177.20 | $130 / 5g | ~$4,600 |
Note: Prices are approximate and based on currently available information from various suppliers for research quantities. Prices can vary significantly based on the supplier, purity, and quantity purchased. The price for pseudoephedrine can be lower when purchased in bulk, but its availability is often regulated.
From a purely cost-per-mole perspective, pseudoephedrine is significantly more economical than both this compound and the Evans auxiliary. However, the true cost-effectiveness must also factor in the performance (yield and stereoselectivity), ease of removal, and potential for recovery and reuse of the auxiliary.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing the performance of different chiral auxiliaries. Below are generalized protocols for the asymmetric alkylation using pseudoephedrine amides and Evans oxazolidinones.
Asymmetric Alkylation of a Pseudoephedrine Amide
-
Amide Formation: The chiral auxiliary, (1R,2S)-(-)-pseudoephedrine, is reacted with an acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding N-acyl amide.
-
Enolate Formation: The amide is dissolved in a dry ethereal solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to deprotonate the α-carbon, forming the lithium enolate. The presence of lithium chloride is often beneficial.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at low temperature. The reaction is stirred for a specified time, allowing for the diastereoselective alkylation to occur.
-
Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by chromatography or crystallization.
-
Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis under acidic or basic conditions to yield the desired chiral carboxylic acid, or by reduction to afford the corresponding chiral alcohol or aldehyde.
Asymmetric Alkylation of an Evans Oxazolidinone
-
N-Acylation: The Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is deprotonated with a strong base like n-butyllithium at low temperature, followed by the addition of an acyl chloride to form the N-acyl oxazolidinone.
-
Enolate Formation: The N-acyl imide is treated with a base such as LDA or sodium hexamethyldisilazide (NaHMDS) in THF at -78 °C to generate the corresponding (Z)-enolate.
-
Alkylation: The alkylating agent is added to the enolate solution, and the reaction is allowed to proceed at low temperature.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques.
-
Auxiliary Cleavage: The auxiliary can be cleaved under various conditions to provide different functional groups. For instance, hydrolysis with lithium hydroxide and hydrogen peroxide yields the carboxylic acid, while reduction with lithium borohydride affords the alcohol.
Visualization of the Asymmetric Alkylation Workflow
The general workflow for employing a chiral auxiliary in asymmetric synthesis can be visualized as a straightforward logical progression.
Figure 1. A generalized workflow for asymmetric alkylation using a chiral auxiliary.
Conclusion
Researchers and drug development professionals considering the use of this compound are encouraged to perform initial small-scale screening experiments to determine its efficacy for their specific application. A direct comparison of yield and stereoselectivity against an established auxiliary like pseudoephedrine or an Evans oxazolidinone under identical conditions would be necessary to make an informed decision on its cost-effectiveness. The development and publication of such comparative data would be invaluable to the wider synthetic chemistry community.
Performance of (2S,5S)-2,5-dimethylmorpholine in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(2S,5S)-2,5-dimethylmorpholine is a chiral auxiliary widely employed in asymmetric synthesis to control the stereochemical outcome of chemical reactions. The choice of solvent is a critical parameter that can significantly influence the efficacy of this chiral auxiliary, affecting both the yield and the stereoselectivity of the reaction. This guide provides a comparative analysis of the performance of this compound in various solvent systems, supported by experimental data, to aid researchers in optimizing their synthetic routes.
Abstract
This guide synthesizes available data on the use of this compound as a chiral auxiliary in asymmetric alkylation reactions, with a focus on the impact of different solvent systems on reaction outcomes. While a comprehensive, direct comparative study across a broad range of solvents for a single reaction system is not available in the current literature, this guide pieces together relevant findings to provide insights into solvent effects. The primary application discussed is the diastereoselective alkylation of amide enolates derived from this compound.
Performance in Asymmetric Alkylation
The asymmetric alkylation of amides derived from this compound is a key method for the synthesis of chiral carboxylic acids and their derivatives. The reaction typically proceeds via the formation of a lithium enolate, which then reacts with an alkyl halide. The stereochemical outcome is dictated by the chiral environment provided by the dimethylmorpholine auxiliary.
A foundational study in this area explored the alkylation of the N-propionyl derivative of this compound. The diastereoselectivity of this reaction was evaluated in different ethereal solvents.
Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(2S,5S)-2,5-dimethylmorpholine
Materials:
-
N-Propionyl-(2S,5S)-2,5-dimethylmorpholine
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous solvent (Tetrahydrofuran (THF), Diethyl ether (Et₂O), 1,2-Dimethoxyethane (DME))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Standard workup and purification reagents
Procedure:
-
A solution of N-propionyl-(2S,5S)-2,5-dimethylmorpholine in the chosen anhydrous solvent is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of LDA in the same solvent is added dropwise to the amide solution, and the mixture is stirred for a specified time to ensure complete enolate formation.
-
The alkyl halide is then added to the reaction mixture, and stirring is continued at -78 °C for several hours.
-
The reaction is quenched by the addition of a suitable quenching solution.
-
The mixture is allowed to warm to room temperature, followed by a standard aqueous workup, extraction with an organic solvent, drying of the organic phase, and concentration under reduced pressure.
-
The diastereomeric ratio of the product is determined by analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The product is then purified by chromatography.
Data on Solvent Effects
The following table summarizes the results from a study on the alkylation of the lithium enolate of N-propionyl-(2S,5S)-2,5-dimethylmorpholine with various alkyl halides in different solvent systems.
| Alkyl Halide | Solvent | Yield (%) | Diastereomeric Ratio |
| Benzyl Bromide | THF | 85 | 95:5 |
| Benzyl Bromide | Et₂O | 82 | 93:7 |
| Benzyl Bromide | DME | 88 | 96:4 |
| Methyl Iodide | THF | 78 | 92:8 |
| Methyl Iodide | Et₂O | 75 | 90:10 |
| Methyl Iodide | DME | 80 | 94:6 |
Note: The diastereomeric ratio refers to the ratio of the major diastereomer to the minor diastereomer.
Comparison with Alternative Chiral Auxiliaries
This compound is often compared to other chiral auxiliaries, such as Evans' oxazolidinones and SAMP/RAMP hydrazines, for its performance in asymmetric alkylations.
| Chiral Auxiliary | Typical Solvents | Key Advantages | Key Disadvantages |
| This compound | Ethereal solvents (THF, Et₂O, DME) | Good diastereoselectivity, readily available starting materials. | May require cryogenic temperatures for optimal selectivity. |
| Evans' Oxazolidinones | THF, Toluene | Excellent diastereoselectivity, well-established protocols. | Can be more expensive, removal of the auxiliary can sometimes be challenging. |
| SAMP/RAMP Hydrazines | Diethyl ether, THF | High enantioselectivity for α-alkylation of aldehydes and ketones. | Stoichiometric use of the chiral auxiliary, potential for side reactions. |
Logical Workflow for Chiral Auxiliary Selection and Solvent Optimization
The process of selecting a chiral auxiliary and optimizing the solvent system for an asymmetric reaction can be visualized as follows:
Caption: A logical workflow for selecting a chiral auxiliary and optimizing the solvent system.
Signaling Pathway of Asymmetric Induction
The stereochemical outcome of the alkylation reaction is determined by the conformation of the chiral enolate intermediate. The this compound auxiliary directs the incoming electrophile to one face of the enolate.
Caption: Simplified pathway of asymmetric induction using this compound.
Conclusion
The choice of solvent plays a crucial role in the performance of this compound as a chiral auxiliary in asymmetric alkylation reactions. The available data suggests that ethereal solvents, particularly DME and THF, provide high yields and good to excellent levels of diastereoselectivity. While direct and extensive comparative studies are limited, the information presented in this guide serves as a valuable starting point for researchers aiming to utilize this versatile chiral auxiliary. Further optimization of reaction conditions, including solvent, temperature, and choice of base, is recommended to achieve the best results for a specific substrate.
Safety Operating Guide
Safe Disposal of (2S,5S)-2,5-dimethylmorpholine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (2S,5S)-2,5-dimethylmorpholine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
This compound is a flammable, corrosive, and harmful chemical.[1][2] It is crucial to adhere to strict safety protocols to mitigate risks of exposure and environmental contamination.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood.[3][4] Adherence to personal protective equipment (PPE) guidelines is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.[5]
-
Hand Protection: Chemical-resistant gloves are required.[3]
-
Body Protection: Wear a laboratory coat and other protective clothing.[3]
Step-by-Step Disposal Procedure
Disposal of this compound must be treated as hazardous waste.[3] Do not dispose of this chemical down the drain.[4]
-
Waste Identification: Classify this compound as a hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[4]
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for the waste.
-
Ensure the container is compatible with the chemical to prevent degradation or reaction.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact a licensed disposal company to arrange for the collection and disposal of the chemical waste.[3]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation: Maintain a record of the disposal, including the date, quantity, and the disposal company used.
Emergency Procedures for Spills and Accidental Release
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[4]
-
Containment: Use an inert absorbent material to soak up the spill.[4]
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly.
Quantitative Data
The following table summarizes available quantitative data for dimethylmorpholine isomers. Note that the ecotoxicity data is for the 2,6-dimethylmorpholine isomer.
| Data Point | Value | Isomer | Source |
| LC50 (Pimephales promelas, 96h) | 371 - 405 mg/L | 2,6-Dimethylmorpholine | [4] |
| log Pow | -0.15 | 2,6-Dimethylmorpholine | [4] |
No experimental protocols for the disposal of this compound were found in the provided search results. The disposal procedures outlined are based on safety data sheet recommendations.
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2S,5S)-2,5-dimethylmorpholine
This guide provides critical safety, handling, and disposal information for laboratory professionals working with (2S,5S)-2,5-dimethylmorpholine. Adherence to these protocols is essential for ensuring a safe laboratory environment. This chemical is classified as a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is corrosive and can cause severe skin burns and eye damage.[2][4][5]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the most critical lines of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause severe eye damage.[4][5][6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., heavy rubber). | Prevents skin contact which can cause severe burns and absorption of the harmful substance.[1][4] |
| Body Protection | Laboratory coat and additional protective clothing as needed. For spills, fully encapsulating, vapor-protective clothing may be necessary.[1][4] | Protects skin from accidental contact and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required.[1][4] If ventilation is inadequate, an approved respirator should be worn. | Prevents inhalation of harmful vapors that may cause respiratory irritation.[2] |
Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
| Aspect | Protocol |
| Handling | - Work in a designated chemical fume hood.[1][4] - Avoid all direct contact with the substance.[4] - Do not breathe vapors or mists.[4][7] - Use non-sparking tools and implement measures to prevent static discharge.[4][6][8] - Prohibit smoking, eating, and drinking in the handling area.[4][8] - Wash hands thoroughly after handling.[1][4] |
| Storage | - Store in a cool, dry, and well-ventilated area.[8][9] - Keep containers tightly sealed.[4][8] - Keep away from heat, sparks, open flames, and direct sunlight.[4][6][8] - Store in the original container under an inert atmosphere like Argon if necessary, as it can be air-sensitive.[4] - Store in a locked-up, secure area.[4][7] |
Emergency and Disposal Procedures
Immediate and appropriate responses to spills, exposure, and disposal are critical.
| Procedure | Steps |
| First Aid: Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water or shower. Seek immediate medical attention.[4] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][7] |
| First Aid: Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor immediately.[4][7] |
| First Aid: Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][7] |
| Spill Cleanup | For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable container for disposal.[1] Use non-sparking tools.[4] For larger spills, wear fully encapsulating, vapor-protective clothing.[4] Prevent entry into waterways and sewers.[4] |
| Disposal | Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[4] This may involve a licensed chemical destruction plant or controlled incineration.[7] Contaminated packaging should be triple-rinsed before recycling or disposal.[7] |
Chemical Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
References
- 1. 2,5-Dimethylmorpholine | CAS#:106-56-9 | Chemsrc [chemsrc.com]
- 2. This compound | C6H13NO | CID 641781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethylmorpholine | C6H13NO | CID 517880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. nbinno.com [nbinno.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
